3-Oxododecanoyl-CoA
Description
Properties
Molecular Formula |
C33H56N7O18P3S |
|---|---|
Molecular Weight |
963.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26?,27+,28+,32-/m1/s1 |
InChI Key |
HQANBZHVWIDNQZ-CQGYPEFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-Oxododecanoyl-CoA in Mitochondrial Fatty Acid Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid beta-oxidation (FAO) is a critical catabolic pathway responsible for energy production from fatty acids, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-Coenzyme A (acyl-CoA) chain, generating acetyl-CoA, NADH, and FADH2. 3-Oxododecanoyl-CoA is a key intermediate in the beta-oxidation of dodecanoic acid (a 12-carbon fatty acid) and other longer-chain fatty acids. This technical guide provides an in-depth exploration of the role of this compound in mitochondrial FAO, focusing on its enzymatic processing, relevant quantitative data, experimental protocols, and the broader context of metabolic regulation.
The Role of this compound in the Beta-Oxidation Spiral
This compound is the substrate for the final step in a single cycle of beta-oxidation for a 12-carbon fatty acyl-CoA. Its formation and subsequent cleavage are central to the iterative process of fatty acid degradation. The processing of long-chain fatty acids, including those that yield this compound, is primarily handled by the mitochondrial trifunctional protein (MTP).[1][2] MTP is a hetero-octameric complex located on the inner mitochondrial membrane, composed of four α-subunits and four β-subunits.[1][3] The α-subunit contains the long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase (LCKAT) activity.[3]
The generation and breakdown of this compound occur in the last two steps of the beta-oxidation cycle for a dodecanoyl-CoA precursor:
-
Oxidation of 3-Hydroxydodecanoyl-CoA: The LCHAD component of MTP catalyzes the NAD+-dependent oxidation of (S)-3-hydroxydodecanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH.[2]
-
Thiolytic Cleavage of this compound: The LCKAT activity on the MTP β-subunit then catalyzes the cleavage of this compound by Coenzyme A (CoASH).[3] This reaction yields a molecule of acetyl-CoA and a ten-carbon acyl-CoA (decanoyl-CoA), which can then enter the subsequent round of beta-oxidation.[4]
This cycle repeats until the fatty acyl-CoA is completely broken down into acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for further energy production.
Quantitative Data
Precise kinetic parameters for the enzymes of the mitochondrial trifunctional protein with this compound as a substrate are not extensively reported in the literature. The enzymes exhibit broad specificity for long-chain acyl-CoAs, and much of the characterization has been performed with longer-chain substrates like palmitoyl-CoA (C16). However, the available data provides a general understanding of the enzyme kinetics.
| Enzyme Component of MTP | Substrate (for C12 fatty acid) | Product(s) | Coenzyme | General Kinetic Characteristics |
| Long-chain enoyl-CoA hydratase (LCEH) | Dodecenoyl-CoA | 3-Hydroxydodecanoyl-CoA | - | The rate of reaction generally decreases with increasing acyl chain length.[5] |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | 3-Hydroxydodecanoyl-CoA | This compound | NAD+ | Exhibits broad specificity for C4 to C16 3-hydroxyacyl-CoAs.[5] |
| Long-chain 3-ketoacyl-CoA thiolase (LCKAT) | This compound | Decanoyl-CoA + Acetyl-CoA | CoASH | Shows broad chain-length specificity for its substrates.[6][7] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoA species, including this compound, from isolated mitochondria or cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation (from isolated mitochondria):
-
Isolate mitochondria from cell or tissue samples using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid in water or an acetonitrile/isopropanol/water mixture).[8]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), in the extraction solvent for accurate quantification.
-
Lyse the mitochondria by sonication or freeze-thaw cycles on ice.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet protein and cellular debris.
-
Collect the supernatant containing the acyl-CoA esters.
b. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column suitable for the separation of polar and nonpolar analytes.
-
Employ a gradient elution with a mobile phase system, for example:
-
Mobile Phase A: Water with an ion-pairing agent like tributylamine (B1682462) and an acid like acetic acid, or an ammonium (B1175870) acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
The gradient should be optimized to achieve good separation of the different acyl-CoA species.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically or from the literature. For acyl-CoAs, a common fragmentation involves the loss of the phosphopantetheine group.
-
Develop a standard curve using commercially available or synthesized this compound of known concentrations to enable absolute quantification.
-
Assay for 3-Ketoacyl-CoA Thiolase Activity
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate upon cleavage.
a. Principle: The magnesium-complexed enolate of a 3-ketoacyl-CoA has a characteristic absorbance maximum around 303-310 nm. The thiolytic cleavage of the substrate by the thiolase enzyme leads to a decrease in this absorbance, which can be monitored over time.
b. Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2 and 50 mM KCl.
-
Coenzyme A (CoASH) solution.
-
This compound substrate solution.
-
Purified mitochondrial trifunctional protein or mitochondrial extract.
c. Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the assay buffer and CoASH.
-
Add the this compound substrate to the cuvette and allow the absorbance to stabilize.
-
Initiate the reaction by adding the enzyme preparation (MTP or mitochondrial extract).
-
Immediately begin monitoring the decrease in absorbance at the predetermined wavelength (e.g., 304 nm) at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The rate of the reaction is calculated from the initial linear phase of the absorbance decrease, using the molar extinction coefficient of the Mg2+-enol-3-ketoacyl-CoA complex.
Signaling Pathways and Logical Relationships
Mitochondrial Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the position of this compound within the mitochondrial beta-oxidation spiral for a saturated fatty acid.
Caption: A simplified diagram of one cycle of mitochondrial beta-oxidation starting with Dodecanoyl-CoA.
Experimental Workflow for Acyl-CoA Quantification
This diagram outlines the major steps involved in the quantification of this compound from a biological sample using LC-MS/MS.
Caption: A typical workflow for the quantification of this compound via LC-MS/MS.
Allosteric Regulation of Beta-Oxidation
High concentrations of the end products of beta-oxidation, acetyl-CoA and NADH, can allosterically inhibit the enzymes of the pathway, providing a feedback mechanism to match energy production with demand.
Caption: Allosteric feedback inhibition of beta-oxidation by its products, NADH and Acetyl-CoA.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the mitochondrial beta-oxidation of C12 and longer fatty acids. Its efficient processing by the mitochondrial trifunctional protein is essential for the continuous flow of the beta-oxidation spiral and subsequent energy generation. While the general principles of its metabolism are well-established, a deeper understanding of the specific kinetics of the enzymes involved with C12 substrates and the precise regulatory roles of this compound and its immediate precursors within the mitochondrial matrix remains an area for further investigation. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the intricacies of mitochondrial fatty acid metabolism and its implications in health and disease.
References
- 1. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0003937) [hmdb.ca]
- 5. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 3-Oxododecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxododecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, specifically in the mitochondrial and peroxisomal beta-oxidation pathways. As the product of the third step in this spiral, its efficient processing is crucial for cellular energy homeostasis. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic significance, the enzymes that govern its turnover, and its potential, though less defined, role in cellular signaling. This document synthesizes quantitative data, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Fatty acid beta-oxidation is a fundamental metabolic process that systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for ATP production. This compound, a 12-carbon 3-ketoacyl-CoA, represents a key juncture in the breakdown of lauric acid (dodecanoic acid) and longer-chain fatty acids. Its metabolism is orchestrated by a series of specialized enzymes within the mitochondrial matrix and peroxisomes. Understanding the kinetics and regulation of the enzymes acting upon this compound is essential for elucidating the control of fatty acid metabolism and for identifying potential therapeutic targets in metabolic diseases.
Metabolic Pathway: Beta-Oxidation of Dodecanoyl-CoA
The catabolism of dodecanoyl-CoA to decanoyl-CoA proceeds through the four core steps of the beta-oxidation spiral. This compound is the substrate for the final step in this specific cycle.
Mitochondrial Beta-Oxidation
In the mitochondrial matrix, the breakdown of long-chain fatty acids is primarily facilitated by a multi-enzyme complex known as the mitochondrial trifunctional protein (TFP) for acyl-CoA chain lengths of C12 and longer. For medium and short chains, distinct soluble enzymes catalyze the reactions.
The key reaction involving this compound is its thiolytic cleavage by 3-ketoacyl-CoA thiolase.
Reaction:
This compound + CoA-SH ⇌ Decanoyl-CoA + Acetyl-CoA
This reaction is catalyzed by 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase).[1] The enzyme utilizes a molecule of free coenzyme A (CoA-SH) to cleave the Cα-Cβ bond of this compound, releasing a two-carbon acetyl-CoA unit and a ten-carbon decanoyl-CoA molecule. The decanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.
Peroxisomal Beta-Oxidation
Peroxisomes also possess a beta-oxidation pathway, which is particularly important for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The enzymes in peroxisomes are distinct from their mitochondrial counterparts. The final step, the thiolytic cleavage of this compound, is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase.
Quantitative Data
Precise quantitative data for the enzymatic reactions involving this compound are crucial for metabolic modeling and understanding pathway flux. While specific data for the C12 3-oxo substrate is limited, data from closely related substrates provide valuable insights.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoAs | Pig Heart | Similar for medium and long chains | Most active with medium chains | - | [2] |
| Mitochondrial 3-Ketoacyl-CoA Thiolase (ACAA2) | Acetoacetyl-CoA (C4) | Human | - | - | 14.8 (degradation) | [3] |
| Mitochondrial 3-Ketoacyl-CoA Thiolase (ACAA2) | Acetoacetyl-CoA (C4) | Human | - | - | 1.4 (synthesis) | [3] |
Note: The Km values for pig heart L-3-hydroxyacyl-CoA dehydrogenase with medium and long-chain substrates are reported to be almost equal, though specific values for the C12 substrate were not provided in the abstract[2]. The kinetic parameters for 3-ketoacyl-CoA thiolase are provided for the C4 substrate, acetoacetyl-CoA. The activity of thiolases is known to be chain-length dependent.
The intracellular concentration of free, unbound long-chain acyl-CoA esters is tightly regulated and estimated to be in the low nanomolar range, likely not exceeding 200 nM under most conditions.
Experimental Protocols
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a coupled assay system that provides irreversibility and eliminates product inhibition. The formation of this compound is coupled to its cleavage by 3-ketoacyl-CoA thiolase.
Principle:
The oxidation of L-3-hydroxydodecanoyl-CoA to this compound by L-3-hydroxyacyl-CoA dehydrogenase is monitored by the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The inclusion of 3-ketoacyl-CoA thiolase and CoASH in the reaction mixture ensures the immediate conversion of the product, driving the reaction forward.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
10 mM NAD⁺ solution in water
-
1 mM L-3-hydroxydodecanoyl-CoA solution in water (substrate)
-
10 mM Coenzyme A (CoA-SH) solution in water
-
Purified 3-ketoacyl-CoA thiolase (e.g., from pig heart) at 10 U/mL
-
Enzyme sample (e.g., mitochondrial extract or purified L-3-hydroxyacyl-CoA dehydrogenase)
Procedure:
-
In a 1 mL cuvette, combine the following:
-
850 µL of 100 mM Potassium Phosphate Buffer, pH 7.3
-
50 µL of 10 mM NAD⁺ solution
-
20 µL of 10 mM CoASH solution
-
10 µL of 3-ketoacyl-CoA thiolase solution (0.1 U)
-
10 µL of enzyme sample
-
-
Mix gently by inversion and incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of 1 mM L-3-hydroxydodecanoyl-CoA solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Principle:
Cellular metabolites are extracted, and the acyl-CoAs are separated by reverse-phase liquid chromatography. The eluting compounds are ionized by electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvent A: 10 mM Ammonium Acetate in water, pH 6.8
-
Solvent B: Acetonitrile
-
Internal Standard (IS): e.g., ¹³C-labeled dodecanoyl-CoA or a non-endogenous odd-chain acyl-CoA
-
Cell culture or tissue samples
-
Methanol, Acetonitrile, Isopropanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile:isopropanol 3:1) to the cell plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Spike the sample with a known amount of internal standard.
-
Vortex and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 98% Solvent A, 2% Solvent B).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of Solvent B (e.g., 2% to 98% over 15 minutes).
-
Ionize the eluting compounds using positive mode ESI.
-
Set the mass spectrometer to monitor the specific MRM transition for this compound. The precursor ion will be [M+H]⁺. The product ion will correspond to a characteristic fragment (e.g., the acyl moiety after neutral loss of the CoA portion).
-
Simultaneously monitor the MRM transition for the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the standard curve.
-
Potential Signaling Roles
While the primary role of this compound is metabolic, there is growing evidence that long-chain acyl-CoAs can function as signaling molecules, particularly through the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. Long-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα. While direct evidence for this compound as a PPARα ligand is not yet established, its structural similarity to other long-chain acyl-CoAs suggests a potential for interaction. Activation of PPARα by acyl-CoAs leads to the upregulation of genes encoding for beta-oxidation enzymes, creating a feed-forward regulatory loop.
Conclusion
This compound is a critical, albeit transient, intermediate in the beta-oxidation of fatty acids. Its efficient conversion to decanoyl-CoA and acetyl-CoA by 3-ketoacyl-CoA thiolase is vital for maintaining metabolic flux and cellular energy production. While its direct role as a signaling molecule remains an area for further investigation, the broader class of long-chain acyl-CoAs to which it belongs has established signaling functions through nuclear receptors. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound in health and disease, and to potentially identify novel therapeutic strategies for metabolic disorders.
References
- 1. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.cn]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Dodecanoyl-CoA to 3-Oxododecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core biochemical transformations involved in the initial phase of mitochondrial fatty acid β-oxidation, specifically focusing on the conversion of dodecanoyl-CoA (C12-CoA) to 3-oxododecanoyl-CoA. This multi-step process is fundamental to cellular energy metabolism, and its dysregulation is implicated in numerous metabolic diseases. This document outlines the enzymatic players, their catalytic mechanisms, relevant quantitative data, and detailed experimental protocols for assessing enzymatic activity.
Introduction: The β-Oxidation Pathway
The enzymatic conversion of dodecanoyl-CoA to this compound constitutes the first three reactions of the mitochondrial fatty acid β-oxidation spiral.[1] This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂, which are essential for ATP production via the citric acid cycle and the electron transport chain.[2] For fatty acids with chain lengths of 12 carbons or more, these reactions are primarily catalyzed by two key enzymatic systems associated with the inner mitochondrial membrane: the Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and the Mitochondrial Trifunctional Protein (MTP).[3][4] MTP is a hetero-octameric complex that houses the enzymatic activities for the second and third steps of the cycle for long-chain substrates.[3]
The Core Enzymatic Conversions
The transformation is a sequential, three-step process involving oxidation, hydration, and a second oxidation. Each step is catalyzed by a specific enzyme or enzymatic domain with distinct substrate requirements and catalytic mechanisms.
Step 1: Dehydrogenation of Dodecanoyl-CoA
The first step is the FAD-dependent dehydrogenation of dodecanoyl-CoA to introduce a trans double bond between the α (C2) and β (C3) carbons.
-
Substrate: Dodecanoyl-CoA
-
Product: trans-Δ²-Dodecenoyl-CoA
-
Enzyme: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
-
Cofactor: Flavin Adenine Dinucleotide (FAD)
Mechanism: VLCAD catalyzes an α,β-dehydrogenation reaction. A conserved glutamate (B1630785) residue in the active site abstracts a proton from the α-carbon of the substrate, while a hydride ion is transferred from the β-carbon to the FAD cofactor, reducing it to FADH₂. The electrons from FADH₂ are subsequently transferred to the electron transport chain via the electron-transferring flavoprotein (ETF).
Step 2: Hydration of trans-Δ²-Dodecenoyl-CoA
The second step involves the stereospecific addition of a water molecule across the newly formed double bond.
-
Substrate: trans-Δ²-Dodecenoyl-CoA
-
Product: L-3-Hydroxydodecanoyl-CoA
-
Enzyme: Long-Chain Enoyl-CoA Hydratase (LCEH) activity of the Mitochondrial Trifunctional Protein (MTP) α-subunit.
-
Cofactor: None
Mechanism: The LCEH domain of MTP catalyzes the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA intermediate. Two critical glutamate residues in the active site are proposed to act in concert to activate the water molecule, facilitating its nucleophilic attack on the β-carbon and resulting in the formation of the L-3-hydroxyacyl-CoA product.
Step 3: Dehydrogenation of L-3-Hydroxydodecanoyl-CoA
The final step in this conversion is the NAD⁺-dependent oxidation of the hydroxyl group at the β-carbon to a keto group.
-
Substrate: L-3-Hydroxydodecanoyl-CoA
-
Product: this compound
-
Enzyme: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) activity of the Mitochondrial Trifunctional Protein (MTP) α-subunit.
-
Cofactor: Nicotinamide Adenine Dinucleotide (NAD⁺)
Mechanism: The LCHAD domain of MTP catalyzes the oxidation of the 3-hydroxyl group. A catalytic dyad, typically involving histidine and glutamate residues, facilitates the abstraction of a proton from the hydroxyl group, followed by a hydride transfer to NAD⁺, reducing it to NADH. This reaction generates the final product, this compound, which then proceeds to the fourth and final step of the β-oxidation cycle (thiolysis).
Quantitative Data: Enzyme Kinetics
Precise kinetic parameters for the enzymes of long-chain fatty acid oxidation are critical for modeling metabolic flux and understanding the impact of genetic mutations or therapeutic inhibitors. While extensive data for C12 substrates is limited in readily available literature, the following tables summarize known kinetic parameters for VLCAD and LCHAD with representative long-chain substrates. The LCEH component of MTP is known to have a high affinity for C12-C16 enoyl-CoA substrates.
Table 1: Kinetic Parameters for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) (Note: Data for C12-CoA is not readily available; C16-CoA is presented as a representative long-chain substrate.)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitoyl-CoA (C16) | Human Fibroblasts | ~2.0 - 5.0 | 1.35 - 2.95 |
Table 2: Kinetic Parameters for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (Note: Data is for the purified enzyme or MTP complex with various long-chain substrates.)
| Substrate | Enzyme Source | Km (µM) | Specific Activity (U/mg) | Reference |
| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart MTP | 14 | 29.8 | |
| 3-Hydroxydecanoyl-CoA (C10) | Pig Heart LCHAD | 13 | 48.0 | |
| 3-Hydroxytetradecanoyl-CoA (C14) | Pig Heart LCHAD | 13 | 38.2 |
Signaling Pathways and Logical Relationships
The conversion of dodecanoyl-CoA is an integral part of the overall fatty acid β-oxidation pathway, which is tightly regulated by the energy status of the cell. High ratios of NAD⁺/NADH and FAD/FADH₂ promote flux through the pathway, whereas product inhibition by NADH and acetyl-CoA can limit the rate.
Caption: The enzymatic cascade converting Dodecanoyl-CoA to this compound.
Experimental Protocols
The following sections provide detailed methodologies for assaying the activity of the enzymes involved in the conversion of dodecanoyl-CoA to this compound.
Protocol 1: Activity Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
This protocol is adapted from methods using an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which allows for a continuous spectrophotometric assay under aerobic conditions. The reduction of the ferricenium ion (Fe³⁺) to ferrocene (B1249389) (Fe²⁺) by the FADH₂ produced by VLCAD is monitored by the decrease in absorbance at 300 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Dodecanoyl-CoA solution (10 mM stock in water)
-
Ferricenium hexafluorophosphate (Fc⁺PF₆⁻) solution (20 mM stock in water)
-
Purified VLCAD enzyme or mitochondrial extract
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Potassium phosphate buffer (pH 7.2)
-
50 µL of mitochondrial extract or purified enzyme solution
-
50 µL of 20 mM Fc⁺PF₆⁻ (final concentration 1 mM)
-
-
Incubate the mixture for 5 minutes at 37°C to establish a baseline rate.
-
Initiate the reaction by adding 50 µL of 10 mM dodecanoyl-CoA (final concentration 0.5 mM).
-
Immediately mix by inversion and monitor the decrease in absorbance at 300 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of ferricenium (ε₃₀₀ ≈ 4.3 mM⁻¹cm⁻¹).
Caption: Experimental workflow for the VLCAD activity assay.
Protocol 2: Activity Assay for Long-Chain Enoyl-CoA Hydratase (LCEH)
This assay measures the hydration of the α,β-double bond of trans-2-dodecenoyl-CoA, which results in a decrease in absorbance at 263 nm. This method is adapted from standard protocols for enoyl-CoA hydratases.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
trans-2-Dodecenoyl-CoA solution (5 mM stock in water)
-
Purified Mitochondrial Trifunctional Protein (MTP) or mitochondrial extract
-
UV-transparent microcuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Set the spectrophotometer to 263 nm and maintain the temperature at 30°C.
-
Prepare a reaction mixture directly in the cuvette:
-
280 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 5 mM trans-2-dodecenoyl-CoA (final concentration ~0.18 mM)
-
-
Establish a baseline reading for non-enzymatic hydration.
-
Initiate the reaction by adding 10 µL of the MTP enzyme solution.
-
Mix quickly and immediately begin recording the decrease in absorbance at 263 nm for 3-5 minutes.
-
Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 mM⁻¹cm⁻¹).
Caption: Experimental workflow for the LCEH activity assay.
Protocol 3: Activity Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
This protocol measures the LCHAD-catalyzed oxidation of L-3-hydroxydodecanoyl-CoA by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. A coupled assay with 3-ketoacyl-CoA thiolase can be used to drive the reaction to completion by removing the product, but a direct assay is described here.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NAD⁺ solution (20 mM stock in water)
-
L-3-Hydroxydodecanoyl-CoA solution (2 mM stock in water)
-
Purified Mitochondrial Trifunctional Protein (MTP) or mitochondrial extract
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL of 100 mM Potassium phosphate buffer (pH 7.0)
-
25 µL of 20 mM NAD⁺ (final concentration 0.5 mM)
-
50 µL of MTP enzyme solution
-
-
Incubate the mixture for 5 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding 25 µL of 2 mM L-3-hydroxydodecanoyl-CoA (final concentration 0.05 mM).
-
Mix by inversion and immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production using its molar extinction coefficient (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
Caption: Experimental workflow for the LCHAD activity assay.
Conclusion
The conversion of dodecanoyl-CoA to this compound is a critical sequence in energy homeostasis, executed by the sequential action of VLCAD and the MTP complex. Understanding the kinetics and mechanisms of these enzymes is vital for developing diagnostics and therapeutics for a range of metabolic disorders. The protocols and data presented in this guide serve as a foundational resource for researchers in this field, enabling robust and reproducible investigation into this fundamental metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of the trifunctional beta-oxidation complex from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-long-chain acyl-coenzyme a dehydrogenase deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxododecanoyl-CoA: A Core Intermediate in Lipid Metabolism - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxododecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, specifically in the mitochondrial and peroxisomal beta-oxidation pathways. As the product of the third step in this spiral, its formation and subsequent cleavage are critical for the generation of acetyl-CoA, which fuels the citric acid cycle and provides a significant portion of cellular energy. Understanding the enzymatic reactions involving this compound, the methods to study its metabolism, and its role in cellular physiology and pathology is crucial for researchers in metabolic diseases and professionals in drug development targeting lipid metabolism. This technical guide provides an in-depth overview of this compound's role in lipid metabolism, complete with experimental protocols, quantitative data, and pathway visualizations.
The Role of this compound in Beta-Oxidation
This compound is a transient but essential molecule in the breakdown of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. The beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA.
The generation and metabolism of this compound occur in the following steps:
-
Dehydrogenation: Dodecanoyl-CoA is first oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons to form trans-Δ²-dodecenoyl-CoA. This reaction is coupled with the reduction of FAD to FADH₂.[1]
-
Hydration: Enoyl-CoA hydratase then catalyzes the addition of a water molecule across the double bond of trans-Δ²-dodecenoyl-CoA, resulting in the formation of L-3-hydroxydodecanoyl-CoA.[1]
-
Oxidation: L-3-hydroxydodecanoyl-CoA is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase in an NAD⁺-dependent reaction to yield This compound . This step generates NADH.[1]
-
Thiolysis: Finally, 3-ketoacyl-CoA thiolase mediates the cleavage of this compound by Coenzyme A (CoA-SH). This reaction releases a molecule of acetyl-CoA and decanoyl-CoA, which is two carbons shorter and can enter the next cycle of beta-oxidation.[1]
This cycle repeats until the fatty acyl chain is completely converted into acetyl-CoA molecules.
Quantitative Data
Table 1: Enzymes Involved in the Metabolism of this compound Precursors and its Cleavage
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 1.3.8.8 | Dodecanoyl-CoA, FAD | trans-Δ²-Dodecenoyl-CoA, FADH₂ | Mitochondria |
| Enoyl-CoA Hydratase | 4.2.1.17 | trans-Δ²-Dodecenoyl-CoA, H₂O | L-3-Hydroxydodecanoyl-CoA | Mitochondria, Peroxisomes |
| 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | L-3-Hydroxydodecanoyl-CoA, NAD⁺ | This compound, NADH, H⁺ | Mitochondria |
| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | This compound, CoA-SH | Decanoyl-CoA, Acetyl-CoA | Mitochondria, Peroxisomes |
Table 2: General Kinetic Parameters of Beta-Oxidation Enzymes for Long-Chain Substrates
| Enzyme | Substrate Chain Length Preference | General Km Range (µM) | General Vmax Observations |
| Acyl-CoA Dehydrogenases | Specific to chain length (Short, Medium, Long, Very Long) | Varies with substrate and isoform | Decreases with increasing chain length for a given isoform |
| Enoyl-CoA Hydratase | Broad (C4 to C16) | Low µM range | Relatively high for most substrates |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium to long chain | Low µM range | Highest activity with medium-chain substrates |
| 3-Ketoacyl-CoA Thiolase | Broad | Low µM range | Varies with isoform and substrate |
Note: Specific kinetic data for this compound and its direct precursors are not consistently reported. The values presented are general ranges for long-chain fatty acyl-CoAs.
Signaling Pathways and Experimental Workflows
Mitochondrial Beta-Oxidation Pathway
The catabolism of dodecanoyl-CoA to decanoyl-CoA and acetyl-CoA, featuring this compound as a key intermediate, is a fundamental metabolic pathway.
Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.
Experimental Workflow for Measuring Beta-Oxidation Flux
A common approach to studying the metabolism of fatty acids like dodecanoic acid involves isolating mitochondria and measuring oxygen consumption or the production of radiolabeled metabolites.
Caption: Workflow for measuring mitochondrial beta-oxidation.
Experimental Protocols
Isolation of Mitochondria from Tissues or Cultured Cells
Principle: This protocol describes the isolation of mitochondria from biological samples using differential centrifugation. The method relies on the differential sedimentation rates of various subcellular components.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., BCA or Bradford assay kit)
Procedure:
-
Mince the tissue or collect cultured cells and wash with ice-cold PBS.
-
Homogenize the sample in ice-cold isolation buffer. The number of strokes and the type of homogenizer should be optimized for the specific cell or tissue type to ensure efficient cell lysis with minimal mitochondrial damage.
-
Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer for functional assays).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
3-Ketoacyl-CoA Thiolase Activity Assay
Principle: The activity of 3-ketoacyl-CoA thiolase is determined by measuring the rate of disappearance of the Mg²⁺-complexed 3-oxoacyl-CoA substrate, which absorbs light at 303 nm.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.1)
-
Coenzyme A (CoA-SH) solution
-
This compound (substrate)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and CoA-SH in a cuvette.
-
Initiate the reaction by adding a known amount of the mitochondrial extract or purified enzyme.
-
Start the measurement by adding this compound to the cuvette.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg²⁺-3-oxoacyl-CoA complex.
Quantification of this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs. This protocol outlines a general procedure for the analysis of this compound in biological samples.
Materials:
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
Acetonitrile (B52724), methanol, and water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Extraction: Homogenize the tissue or cell sample in a suitable solvent (e.g., acetonitrile/methanol/water mixture) containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (Optional but Recommended): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard and the internal standard. Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Regulation of Long-Chain Fatty Acid Oxidation
The flux through the beta-oxidation pathway is tightly regulated at several levels, ensuring that fatty acid breakdown is coordinated with the cell's energy demands.
Caption: Key regulatory points of long-chain fatty acid oxidation.
Key regulatory mechanisms include:
-
Substrate Availability: The entry of long-chain fatty acids into the mitochondria is a major control point. Carnitine palmitoyltransferase I (CPT1), which converts long-chain acyl-CoAs to acylcarnitines for transport across the inner mitochondrial membrane, is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis. This prevents the simultaneous synthesis and degradation of fatty acids.
-
Allosteric Regulation: The enzymes of beta-oxidation are sensitive to the energy state of the cell. High ratios of NADH/NAD⁺ and FADH₂/FAD, indicative of a high energy state, can inhibit 3-hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase, respectively.[2] A high acetyl-CoA/CoA ratio can also inhibit 3-ketoacyl-CoA thiolase.
-
Transcriptional Control: The expression of genes encoding the enzymes of beta-oxidation is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and their derivatives.
Conclusion and Future Directions
This compound represents a critical juncture in the intricate process of lipid metabolism. While its role in the canonical beta-oxidation pathway is well-established, further research is needed to fully elucidate the specific kinetics of the enzymes that metabolize it and its precise cellular concentrations under various physiological and pathological conditions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuances of this compound metabolism. For drug development professionals, a deeper understanding of the regulatory mechanisms governing the flux through this pathway may unveil novel therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future advancements in metabolomics and quantitative proteomics will undoubtedly provide a more comprehensive picture of the dynamic role of this compound and other acyl-CoA intermediates in maintaining cellular homeostasis.
References
The Pivotal Role of 3-Oxododecanoyl-CoA in Peroxisomal β-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a specific subset of fatty acids, including very long-chain fatty acids (VLCFAs). The intermediate, 3-Oxododecanoyl-CoA, represents a key substrate for the final thiolytic cleavage step in each cycle of the pathway for a C12 fatty acid. This reaction, catalyzed by peroxisomal 3-ketoacyl-CoA thiolases, yields acetyl-CoA and a chain-shortened acyl-CoA. This technical guide provides an in-depth exploration of the function of this compound in this pathway, presenting quantitative data on enzyme kinetics, detailed experimental protocols for the assessment of relevant enzymatic activities, and a visual representation of the regulatory signaling pathways and experimental workflows.
Introduction to Peroxisomal β-Oxidation
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the catabolism of fatty acids that are not readily oxidized in mitochondria. The peroxisomal β-oxidation pathway is responsible for the chain-shortening of VLCFAs (C22:0 and longer), branched-chain fatty acids, and dicarboxylic acids. Unlike its mitochondrial counterpart, the peroxisomal system does not proceed to complete degradation; instead, it shortens the fatty acyl-CoAs to medium-chain fatty acyl-CoAs, which are then transported to mitochondria for complete oxidation.
The pathway consists of four core enzymatic steps:
-
Acyl-CoA Oxidase: Catalyzes the FAD-dependent dehydrogenation of the acyl-CoA to an enoyl-CoA, producing hydrogen peroxide (H₂O₂).
-
Bifunctional Enzyme (Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase): Catalyzes the hydration of the double bond to form a 3-hydroxyacyl-CoA, followed by the NAD⁺-dependent dehydrogenation to a 3-ketoacyl-CoA.
-
3-Ketoacyl-CoA Thiolase: Catalyzes the Coenzyme A (CoA)-dependent thiolytic cleavage of the 3-ketoacyl-CoA.
The Function of this compound
This compound is the 3-ketoacyl-CoA intermediate derived from a 12-carbon fatty acid (dodecanoic acid) within the peroxisomal β-oxidation spiral. Its primary function is to serve as the substrate for the final and committing step of a single cycle of β-oxidation. In this step, the enzyme 3-ketoacyl-CoA thiolase facilitates the cleavage of the bond between the α- and β-carbons of this compound.
This reaction is a thiolysis, utilizing a molecule of free Coenzyme A. The products of this reaction are:
-
Decanoyl-CoA: A ten-carbon acyl-CoA that can re-enter the peroxisomal β-oxidation pathway for further shortening.
-
Acetyl-CoA: A two-carbon unit that can be exported from the peroxisome for use in other metabolic pathways, such as the synthesis of cholesterol and fatty acids.[1]
The efficient processing of this compound and other 3-ketoacyl-CoA intermediates is crucial for maintaining lipid homeostasis.
Peroxisomal 3-Ketoacyl-CoA Thiolases
In mammals, there are two primary peroxisomal 3-ketoacyl-CoA thiolases:
-
3-ketoacyl-CoA thiolase A (Thiolase A), also known as ACAA1: This enzyme is responsible for the thiolytic cleavage of straight-chain 3-oxoacyl-CoAs.[1][2][3][4]
-
Sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP2-thiolase): This enzyme is active with both straight-chain and 2-methyl-branched 3-oxoacyl-CoAs, as well as bile acid intermediates.
The substrate specificity of these enzymes ensures the appropriate processing of a diverse range of fatty acids within the peroxisome.
Quantitative Data on Peroxisomal Thiolase Activity
The following table summarizes the kinetic parameters of peroxisomal thiolases from rat liver, providing insight into their substrate preferences.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) |
| Thiolase A | 3-Oxohexanoyl-CoA (C6) | 4.5 | 130 |
| 3-Oxooctanoyl-CoA (C8) | 2.0 | 150 | |
| 3-Oxodecanoyl-CoA (C10) | 1.5 | 140 | |
| This compound (C12) | 2.0 | 120 | |
| 3-Oxotetradecanoyl-CoA (C14) | 2.5 | 90 | |
| 3-Oxohexadecanoyl-CoA (C16) | 3.0 | 60 | |
| SCP2-Thiolase | 3-Oxooctanoyl-CoA (C8) | 50 | 15 |
| 3-Oxodecanoyl-CoA (C10) | 40 | 18 | |
| This compound (C12) | 30 | 20 | |
| 3-Oxotetradecanoyl-CoA (C14) | 25 | 22 | |
| 3-Oxohexadecanoyl-CoA (C16) | 20 | 25 |
Data adapted from Antonenkov et al., 1997. The Vmax is expressed as units per milligram of purified enzyme, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.
Experimental Protocols
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the reaction of the newly formed free CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium chloride (KCl, 40 mM)
-
Coenzyme A (CoA, 1 mg/mL)
-
This compound (or other 3-ketoacyl-CoA substrate, 1 mg/mL)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Purified or partially purified peroxisomal fraction or recombinant 3-ketoacyl-CoA thiolase.
-
Spectrophotometer capable of reading at 412 nm.
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 40 mM KCl, and 1 mg/mL CoA in a total volume of 90 µL.
-
Add 5 µL of the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding 5 µL of the this compound substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 10 mM DTNB solution.
-
Measure the absorbance at 412 nm.
-
A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic reaction.
-
The concentration of the product can be calculated using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).
Peroxisomal β-Oxidation Assay in Cultured Cells using Radiolabeled Fatty Acids
This method measures the overall peroxisomal β-oxidation activity in intact cells by monitoring the conversion of a radiolabeled very long-chain fatty acid to water-soluble products.
Materials:
-
Cultured cells (e.g., skin fibroblasts, hepatocytes)
-
Culture medium (e.g., DMEM)
-
[1-¹⁴C]-Lignoceric acid (C24:0) or another suitable radiolabeled VLCFA.
-
Bovine serum albumin (BSA), fatty acid-free.
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.6 M
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Culture cells to confluency in appropriate culture vessels.
-
Prepare the radiolabeled substrate by complexing [1-¹⁴C]-lignoceric acid with fatty acid-free BSA in the culture medium. The final concentration should be in the range of 10-50 µM with a specific activity of approximately 1-2 µCi/mL.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the medium containing the radiolabeled substrate to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).
-
Stop the reaction by adding an equal volume of 0.6 M PCA to the medium.
-
Transfer the medium to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein and non-metabolized fatty acids.
-
Carefully collect the supernatant, which contains the water-soluble radiolabeled products (e.g., [¹⁴C]-acetyl-CoA).
-
Add an aliquot of the supernatant to a scintillation vial containing a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of water-soluble product is a measure of the peroxisomal β-oxidation activity and can be normalized to the protein content of the cell lysate.
Regulatory Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway Regulating Peroxisomal β-Oxidation
The expression of the enzymes involved in peroxisomal β-oxidation is primarily regulated at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
References
The Lynchpin of Lipid Metabolism: A Technical Guide to the Discovery and Characterization of 3-Oxoacyl-CoA Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal role of 3-oxoacyl-CoA intermediates in cellular metabolism. From the seminal discoveries that first elucidated their existence to the advanced analytical techniques used for their characterization, this document serves as a critical resource for professionals in the fields of biochemistry, drug development, and metabolic research. We will delve into the core metabolic pathways where these intermediates are central, present detailed experimental protocols for their study, and provide quantitative data to facilitate comparative analysis.
Historical Perspective: Unraveling the Spiral of Fatty Acid Oxidation
The journey to understanding the role of 3-oxoacyl-CoA intermediates is intrinsically linked to the discovery of fatty acid β-oxidation. In the early 20th century, our comprehension of how fats were utilized for energy was rudimentary.
In 1904, the German chemist Georg Franz Knoop conducted groundbreaking experiments that laid the foundation for our modern understanding of fatty acid metabolism.[1][2][3][4][5] By feeding dogs fatty acids with a phenyl group at the omega (ω) end, he observed that the fate of the phenyl group depended on whether the fatty acid chain had an even or odd number of carbon atoms.[1][4] Dogs fed even-chain phenylated fatty acids excreted phenylacetic acid, while those fed odd-chain versions excreted benzoic acid.[1][4] This led Knoop to propose the revolutionary theory of β-oxidation , suggesting that fatty acids are degraded in a stepwise manner, with the removal of two-carbon units at a time from the carboxyl end.[2][3][4]
The molecular machinery underlying this process remained a black box for several decades. A major breakthrough came with the work of Fritz Lipmann and Feodor Lynen . In 1947, Lipmann discovered a crucial cofactor, which he named coenzyme A (CoA) , for its role in acetylation reactions.[6][7] Lynen, building on this discovery, elucidated the chemical structure of "activated acetic acid" as acetyl-CoA in 1951.[8][9] This discovery was a cornerstone in understanding how the two-carbon units were carried and transferred during metabolism.[7] For their monumental contributions, Lipmann and Lynen were awarded Nobel Prizes in Physiology or Medicine in 1953 and 1964, respectively.[7][8][10]
Subsequent research by numerous scientists pieced together the four core enzymatic reactions of the β-oxidation spiral, identifying the transient intermediates, including the critical 3-oxoacyl-CoA (also known as β-ketoacyl-CoA).
The Central Role of 3-Oxoacyl-CoA in Metabolism
3-Oxoacyl-CoA intermediates are not confined to fatty acid degradation; they are also key players in fatty acid synthesis and other metabolic pathways.
Fatty Acid β-Oxidation
In the mitochondrial matrix, the breakdown of fatty acyl-CoAs occurs through a four-step cyclical process:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming a trans-Δ²-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, creating an L-3-hydroxyacyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a ketone, yielding the 3-oxoacyl-CoA intermediate.
-
Thiolysis: 3-oxoacyl-CoA thiolase (also known as β-ketothiolase) cleaves the 3-oxoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the cycle.
This process is a major source of cellular energy, producing acetyl-CoA for the citric acid cycle and reducing equivalents (NADH and FADH₂) for the electron transport chain.
Fatty Acid Biosynthesis
Interestingly, the synthesis of fatty acids is not simply the reverse of β-oxidation, though it does involve a 3-oxoacyl intermediate, in this case, a 3-oxoacyl-acyl carrier protein (ACP) . This process occurs in the cytoplasm and utilizes a large multienzyme complex called fatty acid synthase. The key steps involving a 3-oxo intermediate are:
-
Condensation: A β-ketoacyl-ACP synthase catalyzes the condensation of malonyl-ACP with an acetyl-ACP (for the first cycle) or a growing acyl-ACP chain, releasing CO₂ and forming a 3-oxoacyl-ACP.
-
Reduction: A β-ketoacyl-ACP reductase reduces the keto group to a hydroxyl group, forming a D-3-hydroxyacyl-ACP.
-
Dehydration: A 3-hydroxyacyl-ACP dehydratase removes a molecule of water to create a double bond, forming a trans-Δ²-enoyl-ACP.
-
Reduction: An enoyl-ACP reductase reduces the double bond to form a saturated acyl-ACP, which is now two carbons longer.
Quantitative Data on 3-Oxoacyl-CoA Intermediates and Related Enzymes
For accurate biochemical and pharmacological studies, precise quantitative data are essential. The following tables summarize key parameters for representative 3-oxoacyl-CoA intermediates and the enzymes that metabolize them.
Table 1: Physicochemical Properties of Selected 3-Oxoacyl-CoA Intermediates
| 3-Oxoacyl-CoA Intermediate | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Molar Extinction Coefficient (ε) at 260 nm (M⁻¹cm⁻¹) |
| 3-Oxobutyryl-CoA | Acetoacetyl-CoA | C₂₅H₄₀N₇O₁₈P₃S | 851.6 | ~16,400 |
| 3-Oxohexanoyl-CoA | - | C₂₇H₄₄N₇O₁₈P₃S | 879.7 | ~16,400 |
| 3-Oxooctanoyl-CoA | - | C₂₉H₄₈N₇O₁₈P₃S | 907.7 | ~16,400 |
| 3-Oxodecanoyl-CoA | - | C₃₁H₅₂N₇O₁₈P₃S | 935.8 | ~16,400 |
| 3-Oxododecanoyl-CoA | - | C₃₃H₅₆N₇O₁₈P₃S | 963.8 | ~16,400 |
| 3-Oxotetradecanoyl-CoA | - | C₃₅H₆₀N₇O₁₈P₃S | 991.9 | ~16,400 |
| 3-Oxohexadecanoyl-CoA | 3-Oxopalmitoyl-CoA | C₃₇H₆₄N₇O₁₈P₃S | 1019.9 | ~16,400 |
Note: The molar extinction coefficient for the adenine (B156593) moiety of Coenzyme A is approximately 16,400 M⁻¹cm⁻¹ at 260 nm, which is the standard value used for quantification.
Table 2: Kinetic Parameters of Key Enzymes Metabolizing 3-Oxoacyl-CoA
| Enzyme | EC Number | Substrate | Organism/Tissue | Km (µM) | Vmax or kcat | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | L-3-Hydroxybutyryl-CoA | Pig Heart | 10 | 170 µmol/min/mg | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | L-3-Hydroxydecanoyl-CoA | Pig Heart | 1.5 | 298 µmol/min/mg | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | L-3-Hydroxypalmitoyl-CoA | Pig Heart | 1.5 | 115 µmol/min/mg | [3] |
| 3-Oxoacyl-CoA Thiolase | 2.3.1.16 | Acetoacetyl-CoA | Sunflower Cotyledons (Glyoxysomal) | 27 | - | [11] |
| 3-Oxoacyl-CoA Thiolase | 2.3.1.16 | 3-Oxohexanoyl-CoA | Sunflower Cotyledons (Glyoxysomal) | 7 | - | [11] |
| 3-Oxoacyl-CoA Thiolase | 2.3.1.16 | 3-Oxopalmitoyl-CoA | Sunflower Cotyledons (Glyoxysomal) | 3 | - | [11] |
| 3-Oxoacyl-CoA Thiolase A | 2.3.1.16 | 3-Oxooctanoyl-CoA | Rat Liver (Peroxisomal) | 5.3 | 21.7 U/mg | [6] |
| 3-Oxoacyl-CoA Thiolase A | 2.3.1.16 | This compound | Rat Liver (Peroxisomal) | 2.5 | 30.3 U/mg | [6] |
| 3-Oxoacyl-CoA Thiolase A | 2.3.1.16 | 3-Oxopalmitoyl-CoA | Rat Liver (Peroxisomal) | 2.6 | 18.9 U/mg | [6] |
Experimental Protocols for the Characterization of 3-Oxoacyl-CoA Intermediates
The low abundance and inherent instability of 3-oxoacyl-CoA intermediates necessitate robust and sensitive analytical methods for their characterization and quantification.
Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices
A critical first step is the efficient extraction of acyl-CoAs while minimizing degradation.
Protocol 4.1.1: Protein Precipitation and Extraction
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Solvent Addition: Add ice-cold acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile to the homogenate to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for further purification or direct analysis.
Protocol 4.1.2: Solid-Phase Extraction (SPE) for Purification and Concentration
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
Sample Loading: Load the acyl-CoA-containing supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in equilibration buffer) to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., the initial mobile phase of the LC method).
Analytical Techniques for Separation and Detection
Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate (B84403), pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 60% B in 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Based on the peak area of known concentrations of standards.
Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Similar to HPLC, but often using UPLC for better resolution and faster run times.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the 3-oxoacyl-CoA) and a specific product ion (a characteristic fragment) for high selectivity and sensitivity.
-
Precursor Ion ([M+H]⁺): The molecular weight of the specific 3-oxoacyl-CoA plus a proton.
-
Product Ion: A common fragment for acyl-CoAs corresponds to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.1) or the phosphopantetheine moiety.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of novel 3-oxoacyl-CoA intermediates.
-
Sample Preparation: Purified 3-oxoacyl-CoA is lyophilized and dissolved in a deuterated solvent (e.g., D₂O).
-
Spectra Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired.
-
Analysis:
-
¹H NMR: Provides information on the number and connectivity of protons in the acyl chain and the CoA moiety.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of the thioester carbonyl carbon is particularly informative.
-
³¹P NMR: Confirms the presence and environment of the three phosphate groups in the CoA structure.
-
3-Oxoacyl-CoA Intermediates in Disease and as Drug Targets
Defects in the enzymes that metabolize 3-oxoacyl-CoA intermediates can lead to serious inherited metabolic disorders.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Deficiency: A defect in this enzyme leads to an inability to produce 3-oxoacyl-CoAs, causing a blockage in β-oxidation. This can result in hypoglycemia, lethargy, and muscle weakness.
-
Mitochondrial Trifunctional Protein (MTP) Deficiency: MTP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid β-oxidation. Deficiencies can lead to severe cardiomyopathy, myopathy, and neuropathy.
-
Succinyl-CoA:3-oxoacid CoA Transferase (SCOT) Deficiency: This enzyme is crucial for the utilization of ketone bodies as an energy source in extrahepatic tissues. A deficiency leads to persistent ketoacidosis.
The enzymes of the β-oxidation pathway, particularly those involved in the synthesis and degradation of 3-oxoacyl-CoAs, are attractive targets for the development of drugs to treat metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. By modulating the activity of these enzymes, it may be possible to alter fatty acid metabolism and improve metabolic health.
Conclusion
3-Oxoacyl-CoA intermediates stand at a critical crossroads of cellular metabolism, linking the catabolism and anabolism of fatty acids. A thorough understanding of their discovery, biochemical properties, and the analytical methods for their characterization is paramount for researchers and drug development professionals. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future investigations into the intricate roles of these vital molecules in health and disease. The continued development of advanced analytical techniques will undoubtedly shed further light on the complex regulatory networks governing 3-oxoacyl-CoA metabolism, opening new avenues for therapeutic intervention.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Fatty acid beta oxidation | Abcam [abcam.com]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of 3-Oxododecanoyl-CoA in Bacterial Quorum Sensing and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of bacterial physiology, key metabolic intermediates often play multifaceted roles, linking essential housekeeping functions with complex regulatory networks. 3-Oxododecanoyl-CoA, a long-chain acyl-coenzyme A, stands at a critical juncture between fatty acid metabolism, a fundamental process for cellular energy and membrane biosynthesis, and quorum sensing, a sophisticated cell-to-cell communication system that governs virulence and biofilm formation in many pathogenic bacteria, most notably Pseudomonas aeruginosa. This technical guide provides an in-depth exploration of the dual roles of this compound, detailing its involvement in both pathways, presenting quantitative data for comparative analysis, and outlining detailed experimental protocols for its study. A central focus is the elucidation of the regulatory nexus that dictates the flux of this pivotal molecule, offering insights for the development of novel anti-infective strategies.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad range of antibiotics. Its pathogenicity is tightly regulated by a complex quorum sensing (QS) network, in which the las system plays a hierarchical role. The signaling molecule for the las system is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a molecule synthesized from a precursor derived from the fatty acid biosynthesis pathway. Concurrently, intermediates of fatty acid metabolism are central to the bioenergetics of the bacterial cell. This guide dissects the role of this compound and its closely related acyl carrier protein (ACP) derivative as a key branch point between these two fundamental processes. Understanding the biochemical and regulatory mechanisms that govern the allocation of this metabolite is paramount for developing strategies to disrupt bacterial communication and virulence.
The Role of the 3-Oxododecanoyl Moiety in Quorum Sensing
In the quorum sensing cascade of P. aeruginosa, the 3-oxododecanoyl moiety is incorporated into the autoinducer molecule 3O-C12-HSL. This process is catalyzed by the LuxI-type synthase, LasI.
Biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)
The synthesis of 3O-C12-HSL is not a direct conversion from this compound. Instead, the acyl donor for this reaction is 3-oxo-dodecanoyl-acyl carrier protein (3-oxo-C12-ACP), an intermediate in the de novo fatty acid biosynthesis pathway. The LasI enzyme catalyzes the ligation of the 3-oxododecanoyl group from 3-oxo-C12-ACP to the amine group of S-adenosyl-L-methionine (SAM), followed by a lactonization reaction to form the homoserine lactone ring.
Activation of the LasR Transcriptional Regulator
Once synthesized, 3O-C12-HSL diffuses across the bacterial cell membrane. At a threshold concentration, indicative of a high cell density, it binds to and activates its cognate cytoplasmic receptor, the transcriptional regulator LasR. The 3O-C12-HSL-LasR complex then dimerizes and binds to specific DNA sequences known as las boxes in the promoter regions of target genes, thereby activating the transcription of a battery of virulence factors, including exotoxins, proteases, and genes involved in biofilm formation.
The Role of this compound in Metabolism
This compound is a key intermediate in the beta-oxidation of long-chain fatty acids. This catabolic process breaks down fatty acids to generate acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production in the form of ATP.
Beta-Oxidation Pathway
The beta-oxidation of a saturated fatty acid like dodecanoic acid (lauric acid) proceeds through a recurring cycle of four enzymatic reactions. This compound is the product of the third step in this cycle for a C12 fatty acid.
-
Dehydrogenation: Dodecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form trans-Δ²-dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond to form L-3-hydroxydodecanoyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding This compound .
-
Thiolysis: Thiolase cleaves this compound in the presence of a new molecule of coenzyme A to produce acetyl-CoA and decanoyl-CoA. The decanoyl-CoA then re-enters the beta-oxidation cycle.
Intersection and Competition: A Regulatory Crosstalk
The partitioning of the 3-oxododecanoyl moiety between quorum sensing and metabolism is a critical regulatory node. While the direct precursor for AHL synthesis is 3-oxo-dodecanoyl-ACP from fatty acid synthesis (FASII), and the metabolic intermediate is this compound from beta-oxidation, these two pools are interconnected. Acyl-ACPs can be converted to acyl-CoAs and vice versa through the action of acyl-ACP synthetases and acyl-CoA-ACP transferases.
Recent studies in P. aeruginosa have begun to unravel the regulatory links between fatty acid metabolism and quorum sensing:
-
PsrA: The fatty acid metabolism regulator PsrA has been shown to directly bind to the promoter of lasR, negatively regulating its expression. The effector molecule for PsrA is oleic acid, a long-chain fatty acid. High levels of oleic acid inhibit PsrA binding to the lasR promoter, thereby de-repressing lasR and activating the QS cascade. This suggests that the metabolic state of the cell, specifically the availability of fatty acids, can directly influence the activation of quorum sensing.
-
FadD1: The long-chain fatty acid-CoA ligase, FadD1, which is involved in the activation of fatty acids for beta-oxidation, has also been identified as a receptor for the diffusible signal factor (DSF)-family signal cis-2-decenoic acid. Binding of this signal to FadD1 enhances its ability to bind to the lasR promoter, suggesting a role for this metabolic enzyme in transcriptional regulation of quorum sensing.
These findings indicate a sophisticated interplay where the cell can sense and respond to the availability of fatty acids to modulate its investment in quorum sensing-dependent public goods production.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the quorum sensing and metabolic pathways involving the 3-oxododecanoyl moiety. It is important to note that specific intracellular concentrations of this compound and detailed kinetic parameters for its metabolic enzymes in P. aeruginosa are not extensively reported in the literature and represent an area for future research.
Table 1: Quorum Sensing Pathway Parameters
| Parameter | Value | Organism/System |
| 3O-C12-HSL Binding to LasR (Kd) | 11 pM | P. aeruginosa |
| 3O-C12-HSL Concentration for QS activation | 10-100 µM (in vitro cell stimulation) | Eukaryotic cells |
| 6.25 µM (UPR induction in macrophages) | Murine macrophages |
Table 2: Metabolic Pathway Parameters (General Bacterial Systems)
| Parameter | Value | Organism/System |
| Intracellular concentration of this compound | Not reported for P. aeruginosa | - |
| L-3-hydroxyacyl-CoA dehydrogenase (Km for medium-chain substrates) | Low µM range | Pig heart mitochondria |
| Thiolase (Keq) | ~105 (favoring degradation) | Zoogloea ramigera |
Detailed Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoAs from bacterial cultures.
Materials:
-
Bacterial culture (P. aeruginosa)
-
Ice-cold quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v, -20°C)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Quenching and Cell Harvesting:
-
Rapidly quench metabolic activity by adding the bacterial culture to an ice-cold quenching solution.
-
Harvest cells by centrifugation at 4°C.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of cold extraction solvent containing internal standards.
-
Lyse the cells by sonication or bead beating on ice.
-
-
Protein Precipitation:
-
Centrifuge the lysate at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
The sample can be dried under a stream of nitrogen and reconstituted in a suitable solvent for injection (e.g., 5% 5-sulfosalicylic acid).
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column and a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 Da from the precursor ion is often used for the detection of acyl-CoAs.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Quorum Sensing Biosensor Assay using Chromobacterium violaceum CV026
This assay is used to detect the production of short- to medium-chain N-acyl homoserine lactones (AHLs). While CV026 is most sensitive to C6- and C8-HSLs, it can be used to screen for QS activity in a semi-quantitative manner.
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
Test bacterial strain (P. aeruginosa)
-
Luria-Bertani (LB) agar plates
-
LB soft agar (0.7% agar)
Protocol:
-
Prepare the Test Plate:
-
Streak or spot the P. aeruginosa test strain onto the center of an LB agar plate.
-
Incubate at the optimal growth temperature for the test strain until visible growth is observed.
-
-
Prepare the Biosensor Overlay:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Inoculate molten LB soft agar (cooled to ~45-50°C) with the CV026 culture.
-
-
Overlay and Incubation:
-
Pour the inoculated soft agar over the surface of the plate containing the test strain.
-
Allow the overlay to solidify and incubate the plate at 30°C for 24-48 hours.
-
-
Observation:
-
Production of AHLs by the test strain will diffuse into the overlay and induce the production of the purple pigment violacein in the CV026 biosensor. A purple halo around the test strain indicates AHL production. The intensity and diameter of the halo can be used for semi-quantitative comparison.
-
Implications for Drug Development
The dual role of the 3-oxododecanoyl moiety presents unique opportunities for the development of novel anti-infective agents. Targeting the enzymes involved in its synthesis or the regulatory proteins that control its flux could simultaneously disrupt bacterial communication and interfere with essential metabolic processes.
-
Inhibitors of LasI: Small molecules that inhibit LasI would directly block the production of 3O-C12-HSL, thereby preventing the activation of the las quorum sensing system and the expression of downstream virulence factors.
-
Modulators of PsrA and FadD1: Targeting the regulatory proteins that link fatty acid metabolism to quorum sensing could offer a more nuanced approach. For example, molecules that mimic oleic acid could potentially be used to manipulate the activity of PsrA and control the expression of lasR.
-
Dual-Targeting Strategies: A particularly attractive approach would be the development of inhibitors that target enzymes common to both fatty acid metabolism and the precursor supply for quorum sensing, potentially leading to a synergistic effect on bacterial fitness and virulence.
Conclusion
This compound and its related acyl-carrier protein derivative are more than just simple metabolic intermediates; they are central players in the complex interplay between the fundamental processes of metabolism and the sophisticated regulatory network of quorum sensing in Pseudomonas aeruginosa. A thorough understanding of the biochemical pathways they participate in, the regulatory mechanisms that control their flux, and the experimental methods to study them is crucial for advancing our knowledge of bacterial physiology and for the development of next-generation therapeutics to combat antibiotic-resistant infections. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals dedicated to this critical area of study.
Methodological & Application
Application Note: Quantification of 3-Oxododecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxododecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule that plays a crucial role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is essential for understanding various physiological and pathological processes, making it a key area of interest in metabolic research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on the characteristic fragmentation of acyl-CoAs, providing a robust and reliable analytical workflow.
Signaling Pathway and Experimental Workflow
The general pathway for the involvement of this compound in fatty acid β-oxidation is a fundamental metabolic process. The experimental workflow for its quantification by LC-MS/MS involves several key steps from sample preparation to data acquisition and analysis.
Caption: A simplified diagram of the fatty acid β-oxidation pathway highlighting the position of this compound.
Caption: The general experimental workflow for the quantification of this compound by LC-MS/MS.
Experimental Protocol
This protocol outlines the key steps for the quantification of this compound from biological samples.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., C17:0-CoA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
2. Sample Preparation
Proper sample preparation is critical for accurate quantification and to minimize matrix effects.
-
Cell or Tissue Lysis:
-
For cultured cells, wash approximately 1-5 million cells with ice-cold PBS and pellet by centrifugation.
-
For tissues, weigh approximately 20-50 mg of frozen tissue.
-
Homogenize cells or tissue in a suitable ice-cold buffer.
-
-
Protein Precipitation and Extraction:
-
Add 500 µL of ice-cold extraction buffer containing the internal standard to the homogenized sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
3. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key MRM Transitions: All acyl-CoAs exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] A secondary common fragment is observed at m/z 428.[1]
Quantitative Data
The following table summarizes the key parameters for the quantification of this compound and a common internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 965.38 | 458.29 | 35-45 |
| Heptadecanoyl-CoA (C17:0-CoA) (IS) | 1018.55 | 511.46 | 35-45 |
Note: Collision energies should be optimized for the specific instrument used. The product ion for this compound is calculated based on the neutral loss of 507 Da from the precursor ion.
Data Analysis and Interpretation
-
Quantification: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: A calibration curve should be generated using a series of known concentrations of the this compound standard to ensure linearity and accuracy of the quantification.
-
Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the assay.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The methodology leverages the specific fragmentation patterns of acyl-CoAs to ensure high sensitivity and specificity. This protocol can be adapted for the analysis of other long-chain acyl-CoAs and serves as a valuable tool for researchers in the fields of metabolism, disease research, and drug development.
References
Enzymatic Assay for 3-hydroxyacyl-CoA Dehydrogenase using 3-Oxododecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent oxidation of L-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. This reaction is the third step in the four-step cycle of β-oxidation, which is responsible for the breakdown of fatty acids to produce acetyl-CoA, NADH, and FADH2.[1][2] Given its central role in energy metabolism, HADH is a potential therapeutic target for metabolic diseases.
This document provides detailed application notes and protocols for a continuous spectrophotometric enzymatic assay of HADH using the long-chain substrate, 3-Oxododecanoyl-CoA. The assay is performed in the reverse direction of the physiological reaction, monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Principle of the Assay
The enzymatic activity of HADH is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the reduction of this compound to L-3-Hydroxydodecanoyl-CoA. The rate of NADH oxidation is directly proportional to the HADH activity in the sample.
Reaction:
This compound + NADH + H⁺ ⇌ L-3-Hydroxydodecanoyl-CoA + NAD⁺
Data Presentation
Table 1: Kinetic Parameters of HADH with Various Substrates
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
| 3-Hydroxybutyryl-CoA | C4 | ~25 | ~150 | Pig Heart |
| 3-Hydroxyoctanoyl-CoA | C8 | ~5 | ~250 | Pig Heart |
| 3-Hydroxypalmitoyl-CoA | C16 | ~5 | ~100 | Pig Heart |
| This compound (reverse reaction) | C12 | N/A | N/A | - |
N/A: Data not available. These values should be determined experimentally for the specific enzyme and assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) or cell/tissue lysate containing the enzyme
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3)
-
Bovine Serum Albumin (BSA)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.3): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to a final volume. Adjust the pH to 7.3 at the desired reaction temperature (e.g., 37°C).
-
10 mM this compound Stock Solution: Due to the potential for limited solubility of long-chain acyl-CoAs in aqueous buffers, it is recommended to dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with the assay buffer. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition. Prepare fresh daily.
-
10 mM NADH Stock Solution: Dissolve NADH in the potassium phosphate buffer. Store on ice and protect from light. Prepare fresh daily.
-
Enzyme Solution: Dilute the purified HADH or cell/tissue lysate in cold potassium phosphate buffer to a concentration that provides a linear rate of absorbance change over time. The optimal concentration should be determined empirically.
Assay Procedure (Spectrophotometric, Reverse Reaction)
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.[4]
-
Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture by adding the following components in the specified order. A blank reaction without the enzyme should be included to measure the non-enzymatic oxidation of NADH.
Reagent Volume (µL) for 1 mL assay Final Concentration 100 mM Potassium Phosphate Buffer (pH 7.3) 880 88 mM 10 mM this compound 10 100 µM 10 mM NADH 10 100 µM Enzyme Solution 100 Variable Total Volume 1000 Note: The optimal concentrations of substrate and NADH may need to be determined experimentally by performing substrate and cofactor titration curves.
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction.
-
Monitor Absorbance: Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Data Acquisition: Record the decrease in absorbance at 340 nm for a continuous period (e.g., 5-10 minutes), ensuring the rate is linear.
-
Calculate Enzyme Activity: The activity of HADH is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₃₄₀/min) / (6.22 * path length in cm) * (Total reaction volume / Enzyme volume)
One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified assay conditions.[4]
Mandatory Visualizations
Fatty Acid β-Oxidation Pathway
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the role of HADH.
Experimental Workflow for HADH Enzymatic Assay
Caption: Workflow for the spectrophotometric assay of HADH activity.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the HADH enzymatic assay.
References
Application Note: Quantification of Acyl-CoAs in Tissue Samples by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of lipids and cholesterol.[1][2][3] They are formed by the attachment of a fatty acid to Coenzyme A (CoA) via a high-energy thioester bond.[4] The cellular concentrations of different acyl-CoA species can vary by orders of magnitude, reflecting the metabolic state of the tissue.[5] Accurate quantification of the acyl-CoA pool is therefore crucial for understanding cellular metabolism and for the development of drugs targeting metabolic diseases.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to resolve a wide range of these molecules.[5][6] This application note provides a detailed protocol for the extraction and quantification of short- to long-chain acyl-CoAs from tissue samples using HPLC-MS/MS with multiple reaction monitoring (MRM).[7][8][9]
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (HPLC or LC/MS grade), Chloroform (HPLC grade), Acetonitrile (B52724) (LC/MS grade), Water (LC/MS grade), Formic Acid, Ammonium (B1175870) Hydroxide, Ammonium Acetate.
-
Standards: A comprehensive set of acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA, etc.) and stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA).[8]
-
Solid Phase Extraction (SPE): Polymeric Weak Anion exchange columns (e.g., Strata X-AW).[8]
-
Equipment: Homogenizer, Centrifuge (refrigerated), SPE manifold, Nitrogen evaporator, HPLC system, and a triple quadrupole mass spectrometer.
Sample Preparation and Extraction
This protocol is optimized for approximately 100 mg of frozen tissue. All steps should be performed on ice or at 4°C to minimize degradation.
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled tube.[8]
-
Add a mixture of stable isotope-labeled internal standards to the tube.[8]
-
Add 3 mL of a cold 2:1 (v/v) methanol:chloroform solution.[8]
-
Homogenize the tissue thoroughly using a power homogenizer.[8]
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[8]
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.[8]
-
Load the supernatant from the centrifugation step onto the conditioned SPE column.[8]
-
Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.[8]
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[8]
-
Combine the eluted fractions.[8]
-
-
Sample Concentration:
HPLC-MS/MS Analysis
The separation and detection of acyl-CoAs are achieved using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 2% acetonitrile in 100 mM ammonium formate, pH 5.0[10] |
| Mobile Phase B | 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate[11] |
| Gradient | Optimized for separation of short to long-chain acyl-CoAs (e.g., linear gradient from 2% to 98% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 42°C[10] |
| Injection Volume | 10-40 µL[5][10] |
Table 2: Mass Spectrometry Parameters (Example MRM Transitions)
Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[8][10][12][13] This allows for the use of a neutral loss scan to identify a wide range of acyl-CoA species.[8][13] For quantification, specific MRM transitions are used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Propionyl-CoA | 824.1 | 317.1 | 35 |
| Butyryl-CoA | 838.1 | 331.1 | 35 |
| Hexanoyl-CoA | 866.1 | 359.1 | 40 |
| Octanoyl-CoA | 894.1 | 387.1 | 40 |
| Palmitoyl-CoA | 1006.3 | 499.3 | 50 |
| Oleoyl-CoA | 1032.3 | 525.3 | 50 |
| Stearoyl-CoA | 1034.3 | 527.3 | 50 |
Note: Collision energies should be optimized for the specific instrument used.
Quantification
Quantification is performed by constructing a calibration curve for each analyte using the corresponding acyl-CoA standards. The concentration of each acyl-CoA in the tissue sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve.
Data Presentation
Table 3: Example Quantification of Acyl-CoAs in Mouse Liver and Brain Tissue (nmol/g tissue)
| Acyl-CoA | Liver (Mean ± SD) | Brain (Mean ± SD) |
| Acetyl-CoA | 45.3 ± 5.1 | 5.2 ± 0.8 |
| Malonyl-CoA | 3.8 ± 0.5 | 0.2 ± 0.05 |
| Succinyl-CoA | 15.1 ± 2.3 | 2.1 ± 0.4 |
| Palmitoyl-CoA | 12.7 ± 1.9 | 1.5 ± 0.3 |
| Oleoyl-CoA | 22.9 ± 3.4 | 2.8 ± 0.6 |
| Stearoyl-CoA | 8.5 ± 1.2 | 1.1 ± 0.2 |
Note: These are representative data and actual values may vary depending on the experimental conditions and biological model.
Visualizations
Caption: Workflow for acyl-CoA extraction and analysis.
Caption: Simplified metabolic pathways involving acyl-CoAs.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases [imrpress.com]
- 3. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a Robust Enzymatic Assay for 3-Oxoacyl-CoA Thiolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoacyl-CoA thiolase (also known as β-ketothiolase or KAT) is a pivotal enzyme in metabolism. It catalyzes the final step of the mitochondrial fatty acid β-oxidation pathway, a process that breaks down fatty acids to produce acetyl-CoA.[1] This reaction is a reversible Claisen condensation, enabling both the degradation of fatty acids for energy and the synthesis of various compounds by elongating carbon chains.[2][3] Given its central role, dysfunction in thiolase activity is linked to metabolic disorders, such as Medium Chain 3-Ketoacyl-CoA Thiolase (MCKAT) deficiency.[1] Furthermore, the enzyme's activity is a critical consideration in drug development, as unexpected inhibition or substrate overload can lead to the accumulation of toxic metabolites.[4]
These application notes provide detailed protocols for robust and quantitative assays of 3-oxoacyl-CoA thiolase activity. Two primary methods are presented: a widely applicable spectrophotometric assay for routine analysis and inhibitor screening, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ideal for complex biological matrices and detailed kinetic studies.
Principle of the Assay
3-Oxoacyl-CoA thiolase catalyzes two opposing reactions, both of which can be exploited for assay development.
-
Thiolytic Cleavage (Degradation): In the physiologically relevant direction of fatty acid breakdown, a 3-oxoacyl-CoA is cleaved by a free Coenzyme A (CoA) molecule to yield a shortened Acyl-CoA and one molecule of Acetyl-CoA.
-
Claisen Condensation (Synthesis): In the reverse direction, the enzyme catalyzes the condensation of two acetyl-CoA molecules (or an acetyl-CoA and a longer acyl-CoA) to form a 3-oxoacyl-CoA, releasing one molecule of CoA.[2][3]
Assays can be designed to measure the consumption of substrates or the formation of products in either direction.
Visualizing the Reaction and Workflow
Caption: Bidirectional reaction catalyzed by 3-Oxoacyl-CoA Thiolase.
Caption: General experimental workflow for assaying thiolase activity.
Comparison of Assay Methodologies
| Feature | Protocol 1: Spectrophotometric (DTNB) | Protocol 2: LC-MS/MS |
| Principle | Measures CoA released during condensation via reaction with DTNB, increasing absorbance at 412 nm.[5] | Directly measures the mass of a specific 3-oxoacyl-CoA product.[6] |
| Reaction Direction | Condensation (Synthesis) | Condensation (Synthesis) or Thiolysis (Degradation) |
| Sensitivity | Moderate (micromolar range) | Very High (picomole to femtomole range) |
| Specificity | Lower; susceptible to interference from other thiol-containing molecules. | Very High; specific mass transition for the target analyte is monitored. |
| Throughput | High (96- or 384-well plate compatible) | Lower to Medium (requires chromatographic separation) |
| Primary Application | Enzyme kinetics, routine activity checks, high-throughput inhibitor screening. | Analysis in complex matrices (lysates), validation of hits from screens, detailed mechanistic studies. |
| Cost | Low | High |
Experimental Protocols
Protocol 1: Robust Spectrophotometric Assay for Condensation Activity
This protocol measures the Claisen condensation activity of thiolase by quantifying the release of Coenzyme A (CoA-SH).[5] The free sulfhydryl group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured by absorbance at 412 nm.
A. Materials and Reagents
| Reagent | Stock Concentration | Storage |
| Tris Buffer | 1 M, pH 7.4 | 4°C |
| Potassium Chloride (KCl) | 4 M | Room Temp |
| Acetyl-CoA | 10 mg/mL in water | -20°C |
| Acyl-CoA (e.g., Butyryl-CoA) | 10 mg/mL in water | -20°C |
| DTNB | 100 mM in DMSO | -20°C, protected from light |
| Purified Thiolase or Cell Lysate | Variable | -80°C |
B. Assay Buffer Preparation
-
Composition: 50 mM Tris (pH 7.4), 40 mM KCl.
-
Preparation: For 10 mL, mix 500 µL of 1 M Tris, 100 µL of 4 M KCl, and 9.4 mL of nuclease-free water.
C. Experimental Procedure
-
Prepare a Substrate Master Mix: In a microcentrifuge tube, prepare a master mix sufficient for all reactions. For each 100 µL final reaction, the master mix should contain:
-
Set up Reactions: In a 96-well clear flat-bottom plate, add the following to each well:
-
90 µL of Substrate Master Mix.
-
5 µL of enzyme preparation (purified enzyme or clarified cell lysate). Include a "no-enzyme" control well with 5 µL of enzyme dilution buffer.
-
-
Initiate and Incubate: Initiate the reaction by adding the enzyme.
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction.
-
Add DTNB: Add 100 µL of 10 mM DTNB solution (diluted in Assay Buffer) to each well to stop the reaction and develop the color.[5]
-
Measure Absorbance: Read the absorbance at 412 nm (A₄₁₂) using a plate reader.
D. Data Analysis
-
Correct for Background: Subtract the A₄₁₂ of the "no-enzyme" control from all other readings.
-
Calculate CoA Concentration: Use the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Concentration (M) = (Corrected A₄₁₂) / (14150 * path length in cm)
-
-
Calculate Enzyme Activity: Express activity as µmol of CoA produced per minute per mg of protein (U/mg).
-
Activity (U/mg) = (CoA concentration in M * Reaction Volume in L) / (Incubation Time in min * Protein amount in mg)
-
Protocol 2: High-Sensitivity LC-MS/MS Assay
This protocol provides a highly specific and sensitive method for quantifying the 3-oxoacyl-CoA product of the condensation reaction. It is particularly useful for measuring activity in complex biological samples like cell-free extracts.[6]
A. Enzyme Preparation (Cell-Free Extract)
-
Grow the bacterial or cell culture to the desired phase (e.g., mid-log).[6]
-
Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Wash the cell pellet with cold Enzyme Dilution Buffer (e.g., Tris buffer with protease inhibitors).
-
Lyse the cells via sonication or French press on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.[6]
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay. Store aliquots at -80°C.
B. Enzymatic Reaction
-
Reaction Setup: In 1.5 mL microcentrifuge tubes on ice, set up the reactions as follows (example for a 100 µL reaction):
-
80 µL Assay Buffer (50 mM Tris pH 7.4, 40 mM KCl)
-
5 µL Acetyl-CoA (to final concentration of 500 µM)
-
5 µL Butyryl-CoA (to final concentration of 500 µM)
-
-
Initiation and Incubation: Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the cell-free extract or purified enzyme.
-
Incubate at 37°C for 30 minutes (or a time determined to be in the linear range).[6]
C. Sample Preparation for LC-MS/MS
-
Terminate Reaction: Stop the reaction by adding 200 µL of an ice-cold Stop/Extraction Solution (e.g., Acetonitrile (B52724) with an internal standard).[6]
-
Precipitate Protein: Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
Transfer Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.
D. LC-MS/MS Parameters
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B, ramp to a high percentage of B to elute the product, then re-equilibrate.[6]
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for the target 3-oxoacyl-CoA must be determined empirically using a synthetic standard.
E. Data Analysis
-
Generate a standard curve using a synthetic standard of the 3-oxoacyl-CoA product.
-
Integrate the peak area for the product's MRM transition in each sample.
-
Quantify the amount of product formed by comparing its peak area to the standard curve.
-
Calculate enzyme activity and normalize to the amount of protein used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Activity | Inactive enzyme; Incorrect buffer pH; Missing cofactor (CoA); Substrate degradation. | Verify enzyme activity with a positive control; Check buffer pH; Prepare fresh substrate solutions; Ensure proper storage of reagents. |
| High Background Signal (Spectrophotometric Assay) | Presence of reducing agents in the sample (e.g., DTT) reacting with DTNB; Substrate impurity. | Perform a "no-enzyme" control for every sample type; If possible, dialyze the sample to remove small molecule contaminants; Use high-purity substrates. |
| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Variable incubation times. | Use calibrated pipettes; Ensure consistent temperature control with a water bath or incubator; Standardize all incubation steps precisely. |
| Non-linear Reaction Rate | Substrate depletion; Product inhibition; Enzyme instability. | Measure activity at multiple time points to find the linear range; Dilute the enzyme sample; Add stabilizing agents like BSA or glycerol (B35011) if needed. |
References
- 1. gosset.ai [gosset.ai]
- 2. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 2.3.1.16 [iubmb.qmul.ac.uk]
- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 5. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Long-Chain Acyl-CoAs
Welcome to the technical support center for the extraction of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs?
A1: The recovery of long-chain acyl-CoAs is primarily affected by three key factors:
-
Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissue immediately.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
-
Extraction Methodology: The choice of extraction solvent and overall method is critical. A widely used and effective approach involves homogenizing the sample in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To maintain the integrity of the analytes, it is essential to work quickly, keep samples on ice, and use appropriate buffers and solvents throughout the extraction process.
Q2: I'm observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes, and how can I troubleshoot this issue?
A2: Low recovery of long-chain acyl-CoAs can arise from several factors. Below is a troubleshooting guide to help you address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer can be more effective for tissue disruption. Optimize the ratio of extraction solvent to tissue weight. |
| Degradation of Acyl-CoAs | Work rapidly and maintain samples on ice at all times. Use fresh, high-purity solvents. Incorporate an internal standard early in the protocol to monitor recovery. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is correctly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analytes. |
| Suboptimal pH of Buffers | An acidic pH (around 4.9) for the initial homogenization buffer has been shown to improve recovery. |
| Hydrolysis During Evaporation | Minimize the time samples spend in aqueous solutions, especially during solvent evaporation steps, as this can lead to hydrolysis. |
Q3: What is the recommended method for storing biological samples to maintain the stability of long-chain acyl-CoAs?
A3: To ensure the stability of long-chain acyl-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C. This rapid freezing minimizes enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles as this can compromise the integrity of the acyl-CoAs.
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is a synthesized method based on established procedures that combine solvent extraction with solid-phase extraction to achieve improved purity and recovery.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or weak anion exchange)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at a low speed (e.g., 1,900 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Equilibration: Equilibrate the column with the appropriate buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Loading: Dilute the collected organic phase with the equilibration buffer and load it onto the SPE column.
-
Washing: Wash the column to remove impurities.
-
Elution: Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol).
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies
| Extraction Method | Tissue/Sample Type | Recovery Rate (%) | Reference |
| Modified Acetonitrile/Isopropanol Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80 | |
| Acetonitrile/Isopropanol with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE | Powdered Rat Liver | 83-90 (SPE step) | |
| Acetonitrile/Isopropanol with 2-(2-pyridyl)ethyl-functionalized silica gel SPE | Powdered Rat Liver | 93-104 (Tissue extraction) | |
| Optimized for low sample load (10mg) | Liver, Brain, Muscle, Adipose tissue | 60-140 |
Visualizations
Caption: Experimental workflow for the extraction of long-chain acyl-CoAs.
Caption: Troubleshooting guide for low recovery of long-chain acyl-CoAs.
References
common interferences in the enzymatic measurement of 3-oxoacyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in the enzymatic measurement of 3-oxoacyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic assays for measuring 3-oxoacyl-CoA?
A1: The measurement of 3-oxoacyl-CoA is often performed using enzymes like 3-ketoacyl-CoA thiolase, which catalyzes the cleavage of 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. The activity of these enzymes can be monitored using various methods, including spectrophotometric and fluorometric assays.[1] Spectrophotometric assays often track the change in absorbance of NADH or a reporter dye.[1][2]
Q2: What is substrate specificity and why is it a concern?
A2: Substrate specificity refers to the ability of an enzyme to catalyze a reaction with a specific substrate. 3-ketoacyl-CoA thiolases exhibit varying activities depending on the chain length of the 3-oxoacyl-CoA substrate.[2][3][4] For instance, some thiolases are more active with medium-chain substrates, while others can process long-chain or branched-chain substrates.[3][4] Using an inappropriate substrate for your specific enzyme isoform can lead to lower than expected or no activity. Furthermore, crude tissue homogenates may contain multiple thiolase isoforms or other enzymes that can react with your substrate, leading to inaccurate measurements.[5]
Q3: How does product inhibition affect my assay?
A3: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and prevents it from binding to the substrate, thereby reducing the reaction rate. In the case of 3-hydroxyacyl-CoA dehydrogenase, the formation of 3-ketoacyl-CoA can be inhibitory.[3] To overcome this, a coupled assay system can be used where the product is immediately consumed by a subsequent enzyme, such as 3-ketoacyl-CoA thiolase, making the overall reaction irreversible and eliminating product inhibition.[3]
Q4: My sample contains a complex mixture of molecules. What are the potential chemical interferences in a spectrophotometric assay?
A4: In spectrophotometric assays, any compound in your sample that absorbs light at the same wavelength as your detection molecule can cause interference. For example, in assays measuring the production of Coenzyme A (CoASH) using DTNB (Ellman's reagent), which forms a product that absorbs at 412 nm, other thiol-containing compounds in your sample can react with DTNB and lead to a false positive signal.[2][6] Similarly, when monitoring NADH absorbance at 340 nm, any compound that absorbs at this wavelength can interfere with the measurement.[7]
Q5: How should I prepare and store my 3-oxoacyl-CoA substrates?
A5: The stability of acyl-CoA esters is crucial for reliable results. It is recommended to prepare fresh solutions of 3-oxoacyl-CoA for each experiment. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in a suitable buffer. The pH of the solution can also affect the stability of the acyl-CoA esters.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity detected | Incorrect Substrate: The chain length or structure of your 3-oxoacyl-CoA may not be optimal for the specific thiolase being used.[3][4] | Verify the substrate specificity of your enzyme. Test a range of substrates with different chain lengths to find the optimal one. |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Use a fresh batch of enzyme or test its activity with a known positive control substrate. | |
| Sub-optimal Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the enzyme. | Review the literature for the optimal conditions for your specific enzyme and adjust your assay buffer accordingly. | |
| High background signal | Contaminating Thiols: In DTNB-based assays, other thiol-containing molecules in your sample can react with DTNB, causing a high background.[2][6] | Run a blank reaction without the enzyme to measure the background signal from your sample and subtract it from your measurements. Consider sample purification steps to remove interfering substances. |
| Absorbing Compounds: Your sample may contain compounds that absorb light at the detection wavelength.[5][7] | Run a sample blank (without the reagents that initiate the enzymatic reaction) to determine the intrinsic absorbance of your sample. | |
| Non-linear reaction rate | Product Inhibition: The product of the reaction may be inhibiting the enzyme.[3] | Consider using a coupled enzyme assay where the product is immediately consumed by a second enzyme.[3] This will pull the reaction forward and prevent product inhibition. |
| Substrate Depletion: The substrate concentration may be too low, leading to a decrease in the reaction rate over time. | Increase the initial substrate concentration to ensure it is not limiting during the measurement period. | |
| Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. | Measure the initial reaction rate (V0) and ensure your measurements are taken within the linear range of the reaction. |
Quantitative Data
Table 1: Substrate Specificity of Peroxisomal Thiolases from Rat Liver [4]
| Substrate | Thiolase A Activity | SCP-2/thiolase Activity |
| Short, medium, and long straight-chain 3-oxoacyl-CoAs | Active | Active with medium and long chains |
| 3-oxo-2-methylpalmitoyl-CoA (2-methyl-branched) | Inactive | Active |
| 24-oxo-trihydroxycoprostanoyl-CoA (bile acid intermediate) | Inactive | Active |
Experimental Protocols
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase [3]
This method measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase. This approach prevents product inhibition.
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-3-hydroxyacyl-CoA substrate of desired chain length
-
NAD+
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
L-3-hydroxyacyl-CoA dehydrogenase (the enzyme to be measured)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, L-3-hydroxyacyl-CoA substrate, NAD+, and CoASH.
-
Add an excess of 3-ketoacyl-CoA thiolase to the mixture. This ensures that the 3-ketoacyl-CoA produced in the first reaction is immediately cleaved.
-
Incubate the mixture for a few minutes at the desired temperature to allow the temperature to equilibrate.
-
Initiate the reaction by adding the sample containing L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The rate of NADH production is proportional to the activity of L-3-hydroxyacyl-CoA dehydrogenase.
Visualizations
Caption: Final steps of the fatty acid beta-oxidation pathway.
Caption: Workflow for a coupled enzymatic assay.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 3-Oxododecanoyl-CoA Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 3-Oxododecanoyl-CoA.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Question: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
Answer:
When experiencing a low or absent signal, a systematic approach is crucial to identify the root cause. Begin with the following initial checks:
-
Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is responding correctly. This will help determine if the issue is with the instrument itself or specific to your analyte.
-
Reagent Integrity: Prepare fresh standards of this compound and mobile phases. Acyl-CoAs can degrade, especially in aqueous solutions that are not acidic, so fresh preparations are essential to rule out sample degradation.[1]
-
Instrument Parameters: Verify that all instrument settings, including voltages, gas flows, and temperatures, are correctly configured for your method.
-
Electrospray Stability: Ensure a stable electrospray is being generated. An unstable spray can lead to significant signal fluctuations and poor sensitivity.
Question: What are the common causes of low signal intensity for this compound?
Answer:
Low signal intensity for acyl-CoA compounds like this compound can arise from several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is critical to keep samples cold and minimize their time in non-acidic aqueous solutions to prevent degradation.[1]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect the ionization efficiency of this compound.[1]
-
Ion Suppression: Complex biological samples can contain components that interfere with the ionization of the target analyte, leading to a reduced signal.[1]
-
Suboptimal Mass Spectrometry Parameters: Incorrectly defined precursor and product ions or non-optimized collision energy will result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can diminish the signal-to-noise ratio.
Question: How can the sample preparation method impact the signal of this compound?
Answer:
The chosen sample preparation method is critical for successful analysis. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE). Using an inappropriate SPE sorbent or elution solvent can lead to substantial loss of the analyte. To minimize degradation, it is important to limit the time samples are kept at room temperature and in aqueous solutions. For instance, extraction with 2.5% sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs and may be a suitable starting point.
Frequently Asked Questions (FAQs)
Question: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?
Answer:
Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive mode MS/MS. The most common fragmentation involves a neutral loss of 507 atomic mass units (amu), which corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule. Another characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 428, resulting from the fragmentation between the 5'-diphosphates of the phosphate-adenosine portion.
To determine the specific multiple reaction monitoring (MRM) transitions for this compound, you would first calculate the m/z of its protonated molecule [M+H]⁺ (the precursor ion). Then, you would monitor for the product ion corresponding to the neutral loss of 507 amu ([M - 507 + H]⁺) and potentially the fragment at m/z 428.
Question: How do I optimize the collision energy for this compound?
Answer:
Collision energy is a critical parameter for achieving optimal sensitivity in MRM experiments. To optimize it, you should perform a collision energy optimization study. This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the desired product ion as you vary the collision energy. The energy that produces the highest intensity for the product ion should be used for your analytical method. It is common practice to have at least two MRM pairs for each compound for confident identification and quantification.
Question: Which type of liquid chromatography column is suitable for this compound analysis?
Answer:
Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. C8 or C18 columns are typically employed. For example, an Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 μm) has been used successfully for acyl-CoA profiling. The choice between C8 and C18 will depend on the specific hydrophobicity of this compound and the desired retention characteristics.
Question: What mobile phases are recommended for the LC-MS/MS analysis of this compound?
Answer:
The mobile phase composition significantly influences both chromatographic separation and ionization efficiency. Common mobile phases for acyl-CoA analysis include:
-
Ammonium (B1175870) hydroxide-based: Mobile Phase A consisting of 15 mM ammonium hydroxide (B78521) in water and Mobile Phase B of 15 mM ammonium hydroxide in acetonitrile (B52724) has been used.
-
Formic acid-based: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is another common choice.
The optimal choice will depend on your specific column and instrument. It is advisable to test different mobile phase compositions to achieve the best peak shape and sensitivity.
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Homogenization: Homogenize approximately 250 mg of powdered frozen tissue or a cell pellet in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid). Spike with a suitable internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the protein.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.
-
Elution: Elute the this compound with an appropriate solvent, such as methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound.
| Parameter | Recommended Starting Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | Calculated m/z for this compound |
| Product Ion 1 | [M - 507 + H]⁺ |
| Product Ion 2 | m/z 428.0365 |
| Collision Energy (CE) | To be optimized empirically |
| Source Parameters | Adjust desolvation temperature and gas flows for stable ionization |
Quantitative Data Summary
The following table should be used to summarize the quantitative data obtained from your experiments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | User Defined | User Defined | User Defined | User Defined |
| Internal Standard | User Defined | User Defined | User Defined | User Defined |
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting low signal issues in LC-MS/MS experiments.
References
challenges in the quantification of short-chain vs long-chain acyl-CoAs
Welcome to the technical support center for the quantification of short-chain and long-chain acyl-Coenzyme A (acyl-CoA) species. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying both short-chain and long-chain acyl-CoAs in a single experiment?
A1: The primary challenges stem from the divergent physicochemical properties of short-chain and long-chain acyl-CoAs. Short-chain species are highly polar and water-soluble, while long-chain species are nonpolar and hydrophobic. This makes it difficult to find a single method for efficient extraction, chromatographic separation, and detection that is optimal for both classes of molecules. Key issues include poor recovery of short-chain acyl-CoAs during solid-phase extraction (SPE) and inadequate chromatographic resolution of these polar molecules.[1][2][3][4]
Q2: Which analytical technique is most suitable for the sensitive and selective quantification of acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[2][5][6] Techniques like multiple reaction monitoring (MRM) allow for the specific detection of individual acyl-CoA species by monitoring their characteristic precursor-to-product ion transitions, which minimizes interference from the sample matrix.[5]
Q3: My acyl-CoA samples seem to be degrading. What are the best practices for sample handling and storage to ensure stability?
A3: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions with alkaline or highly acidic pH.[2][7] To maintain sample integrity, it is crucial to process samples rapidly on ice and store them at -80°C, preferably as a dry pellet.[2] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[5]
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[2][5] This common fragmentation pattern allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[2][3]
Troubleshooting Guide
Issue 1: Low Recovery of Short-Chain Acyl-CoAs
Symptom: You observe significantly lower than expected signal intensities for short-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA) compared to long-chain species.
Possible Cause: The extraction method, particularly if it involves solid-phase extraction (SPE), may be biased against the more polar short-chain acyl-CoAs, leading to their loss during sample cleanup.[1][2][3]
Solution:
-
Avoid SPE: Consider an extraction method that does not rely on SPE. Protein precipitation with 5-sulfosalicylic acid (SSA) has been shown to improve the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors.[1][2][3][4]
-
Optimize SPE: If SPE is necessary, carefully select the sorbent and optimize the wash and elution steps to improve the retention and recovery of polar analytes.
Issue 2: Poor Chromatographic Separation and Peak Shape
Symptom: Your chromatogram shows co-eluting peaks, particularly for short-chain acyl-CoAs, leading to ion suppression and inaccurate quantification.
Possible Cause: Standard reversed-phase chromatography (e.g., with a C18 column) may not provide sufficient retention for highly polar short-chain acyl-CoAs.[8][9]
Solution:
-
Ion-Pairing Chromatography: Introduce an ion-pairing agent to the mobile phase to improve the retention and separation of polar analytes on a reversed-phase column.[1]
-
High pH Chromatography: Operating the reversed-phase separation at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance the peak shape and resolution for acyl-CoAs.[2]
-
HILIC Chromatography: For a comprehensive analysis that includes very polar short-chain species, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]
Issue 3: Inaccurate or Imprecise Quantification
Symptom: You are observing high variability between replicate injections or a non-linear dose-response in your calibration curve.
Possible Cause: Matrix effects from the biological sample can interfere with the ionization of the target analytes, leading to inaccurate quantification.[11] Additionally, the extraction efficiency can vary between different acyl-CoA species.[12]
Solution:
-
Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled internal standard for each analyte if possible. If not, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as a surrogate internal standard to correct for variations in extraction efficiency and matrix effects.[5][12]
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that closely mimics your actual samples to compensate for matrix effects.[2]
-
Weighted Linear Regression: When constructing your calibration curve, use a weighted linear regression (e.g., 1/x) to improve accuracy, especially at lower concentrations.[1][2]
Quantitative Data Summary
Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| dephospho-CoA | 0 | >99 |
| CoA | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Data adapted from a study comparing trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE) with 5-sulfosalicylic acid (SSA) precipitation.[3][4]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is optimized for the recovery of short-chain acyl-CoAs and their precursors.[2]
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., crotonoyl-CoA).
-
Cell Scraping: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
Protocol 2: General Acyl-CoA Extraction from Tissues
This protocol is a more general method for the extraction of a broader range of acyl-CoAs.
-
Homogenization: Homogenize the tissue sample in an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water).
-
Phase Separation: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.
-
Protein Precipitation and Extraction: Add methanol and chloroform, vortex, and incubate at room temperature.
-
Centrifugation: Centrifuge at a high speed (e.g., 21,000 x g) to pellet cellular debris.
-
Drying and Reconstitution: Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Visualized Workflows and Concepts
Caption: Workflow for Acyl-CoA Extraction and Analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. HILIC seperation of short chain acyl CoAs and nucleotides - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression effects for acyl-CoA analysis by mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during acyl-CoA analysis by mass spectrometry.
Troubleshooting Guides
Ion suppression is a common challenge in LC-MS analysis of acyl-CoAs, leading to reduced signal intensity and compromising data accuracy and reproducibility.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating ion suppression.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing ion suppression in your acyl-CoA analysis.
Caption: A workflow for identifying and mitigating ion suppression.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is ion suppression and why is it a problem in acyl-CoA analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, an acyl-CoA, due to the presence of co-eluting compounds from the sample matrix.[1][2][4] This competition for ionization leads to a decreased signal intensity for the analyte of interest, which can negatively impact the sensitivity, precision, and accuracy of quantification.[1][3]
Q2: What are the common causes of ion suppression in acyl-CoA analysis?
A2: Common causes of ion suppression in acyl-CoA analysis include:
-
Endogenous matrix components: High concentrations of lipids, proteins, and salts from biological samples can interfere with the ionization of acyl-CoAs.[5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plastic tubes, can also cause suppression.[1]
-
Mobile phase additives: While necessary for chromatography, some additives can cause ion suppression, so their concentration should be minimized.[1]
-
High analyte concentration: Although less common, very high concentrations of the analyte itself can lead to self-suppression.[1]
Sample Preparation
Q3: Which sample preparation technique is most effective at reducing ion suppression for acyl-CoA analysis?
A3: The effectiveness of a sample preparation technique depends on the specific matrix and the properties of the acyl-CoAs being analyzed. Generally, more rigorous cleanup methods lead to less ion suppression.
-
Solid-Phase Extraction (SPE): Often considered the most effective method for removing interfering matrix components while retaining a wide range of acyl-CoAs.[2][6]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation, leading to less ion suppression.[1] However, it may not be suitable for highly polar acyl-CoAs.[1]
-
Protein Precipitation (PPT): While simple and fast, it is often the least effective at removing matrix components other than proteins and may result in significant ion suppression.[1][7]
A study comparing trichloroacetic acid (TCA) precipitation followed by SPE with 5-sulfosalicylic acid (SSA) precipitation for short-chain acyl-CoAs found that the SSA method resulted in higher recovery for several analytes because it did not require an SPE step where hydrophilic compounds could be lost.[6]
Q4: Can you provide a summary of the recovery of different acyl-CoAs with different sample preparation methods?
A4: The following table summarizes the percent recovery of various analytes using two different sample preparation methods, as reported in a study.
| Analyte | % Recovery (TCA with SPE) | % Recovery (SSA) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Isovaleryl CoA | 58% | 59% |
| Data adapted from a study comparing analyte extraction with 10% (w/v) TCA followed by SPE versus 2.5% (w/v) SSA.[6] |
Chromatography
Q5: How can I optimize my liquid chromatography to minimize ion suppression?
A5: Optimizing chromatographic separation is crucial for moving acyl-CoA peaks away from regions of co-eluting, suppression-inducing compounds.[2][8]
-
Gradient modification: Adjusting the mobile phase gradient can improve the separation of analytes from interfering matrix components.[1]
-
Column selection: Using a different stationary phase can alter selectivity and improve separation.[1]
-
Flow rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.
-
Ion-pairing reagents: While effective for separating isomeric acyl-CoAs, some ion-pairing reagents can cause ion suppression, especially in positive ion mode.[9]
Q6: What is a typical reversed-phase LC method for acyl-CoA analysis?
A6: A common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase containing a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate.[9][10]
Experimental Protocol: Reversed-Phase LC for Acyl-CoA Separation
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase A: 10 mM ammonium formate, pH 8.1
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40-50 °C
This is an example protocol and should be optimized for your specific application and instrument.[8]
Mass Spectrometry
Q7: Should I use positive or negative ion mode for acyl-CoA analysis to minimize ion suppression?
A7: Both positive and negative ion modes can be used for acyl-CoA analysis. However, positive ion mode has been reported to be approximately 3-fold more sensitive for the analysis of C16:0-, C18:1-, and C24:1-CoA.[11] The choice of polarity may also depend on the specific acyl-CoA and the nature of the interfering matrix components. It is recommended to test both modes during method development.
Q8: How can I use the mass spectrometer settings to reduce ion suppression?
A8: While less effective than sample preparation and chromatography, adjusting MS parameters can sometimes help.[7]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[1][4]
-
Source Parameters: Optimizing parameters like gas flow, desolvation temperature, and capillary voltage can enhance the signal for your analytes of interest.[12]
Q9: What is a logical approach to selecting an ionization mode?
A9: The following diagram illustrates a decision-making process for selecting the appropriate ionization mode.
Caption: A decision tree for ionization mode selection.
Internal Standards
Q10: How do internal standards help with ion suppression?
A10: Internal standards (IS) are crucial for compensating for ion suppression.[1][13] An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, will have nearly identical chemical and physical properties to the analyte.[1][13] This means it will co-elute and experience the same degree of ion suppression.[1][13] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[13]
Q11: What are the key considerations when using an internal standard?
A11:
-
Type: Stable isotope-labeled internal standards are the gold standard.[1][13] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it behaves similarly to the analyte.
-
Timing of Addition: The IS should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[14]
-
Concentration: The concentration of the IS should be consistent across all samples and fall within the linear dynamic range of the assay.[13]
This technical support guide provides a starting point for addressing ion suppression in acyl-CoA analysis. For more complex issues, further method development and optimization will be necessary.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech-spain.com [biotech-spain.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction for Acyl-CoA Purification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with acyl-CoA purification using solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of acyl-CoAs during SPE?
The successful recovery of acyl-CoAs is primarily dependent on three factors:
-
Sample Handling and Storage: Acyl-CoAs are chemically unstable and susceptible to enzymatic degradation. For optimal results, fresh tissue should be processed immediately. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Extraction Method: The choice of extraction solvents and the efficiency of the homogenization process are crucial. A common approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]
-
Analyte Stability: Acyl-CoAs are prone to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[2] It is essential to work quickly, keep samples on ice, and use high-purity solvents to maintain the integrity of the analytes throughout the extraction process.[3]
Q2: How do I choose the right SPE sorbent for my acyl-CoA of interest?
The selection of the SPE sorbent depends on the chain length and polarity of the acyl-CoA:
-
Anion Exchange Sorbents: These are effective for a broad range of acyl-CoAs, from short-chain to long-chain species. Weak anion exchange columns are a popular choice.[3] A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has been shown to yield high recovery rates for acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, and arachidonyl-CoA.[4]
-
Reversed-Phase (e.g., C18, C8) Sorbents: These are suitable for more hydrophobic, long-chain acyl-CoAs. They are less effective at retaining highly polar, short-chain acyl-CoAs.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange characteristics (e.g., C8 and strong cation exchange) and can be used to retain a wider variety of analytes and remove complex matrix components.
Q3: What is "breakthrough" and how can I prevent it?
Breakthrough occurs when the analyte of interest does not bind to the SPE sorbent during the loading step and is lost in the flow-through. This can be caused by:
-
Inappropriate Sorbent Choice: The sorbent may not have a strong enough affinity for the analyte.
-
Overloading the Cartridge: The amount of sample or analyte exceeds the binding capacity of the sorbent.
-
Sample Solvent is Too Strong: The solvent in which the sample is dissolved may be too similar to the elution solvent, preventing the analyte from binding to the sorbent.
-
High Flow Rate: The sample is loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.
To prevent breakthrough, ensure you are using the correct sorbent, consider using a larger cartridge or diluting the sample, and maintain a slow and consistent flow rate during sample loading.
Q4: My acyl-CoA recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery is often due to variations in the SPE procedure. Common causes include:
-
Inconsistent Sample Pre-treatment: Ensure all samples are treated identically before loading.
-
Drying of the Sorbent Bed: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.
-
Variable Flow Rates: Use a vacuum manifold or positive pressure processor to ensure a consistent flow rate for all samples.
-
Inconsistent Elution: Ensure the elution solvent is added in a consistent manner and volume for all samples.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Acyl-CoA | Analyte did not bind to the sorbent (breakthrough). | - Verify the correct sorbent is being used for your analyte's properties. - Decrease the flow rate during sample loading. - Ensure the sample solvent is weaker than the wash and elution solvents. - Adjust the pH of the sample to ensure the analyte is in a charged state for ion exchange or a neutral state for reversed-phase. |
| Analyte was lost during the wash step. | - Decrease the strength of the wash solvent (e.g., lower the percentage of organic solvent). | |
| Analyte did not elute from the sorbent. | - Increase the strength of the elution solvent (e.g., increase the organic solvent percentage or change the pH). - Increase the volume of the elution solvent. - Ensure the elution solvent is appropriate for disrupting the sorbent-analyte interaction. | |
| Acyl-CoA degradation. | - Work quickly and keep samples on ice at all times. - Use fresh, high-purity solvents. - Ensure the pH of all solutions is appropriate to maintain acyl-CoA stability (avoid strongly alkaline or acidic conditions). | |
| Co-elution of Interfering Substances | Wash step is not effective enough. | - Increase the strength or volume of the wash solvent, ensuring it is not strong enough to elute the analyte of interest. - Add a secondary wash step with a different solvent to remove a wider range of interferences. |
| Inappropriate sorbent selectivity. | - Consider a different SPE sorbent with a higher selectivity for your analyte. A mixed-mode sorbent may be beneficial for complex matrices. | |
| Inconsistent Flow Rate or Clogged Cartridge | Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
| Sample is too viscous. | - Dilute the sample with an appropriate solvent. | |
| Precipitation of proteins or other matrix components. | - Perform a protein precipitation step before SPE. |
Data Presentation
Table 1: Reported Recovery Rates for Acyl-CoAs Using Various SPE Methods
| Acyl-CoA | Sorbent Type | Sample Type | Reported Recovery (%) | Reference |
| Acetyl-CoA (Short-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Malonyl-CoA (Short-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Octanoyl-CoA (Medium-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Oleoyl-CoA (Long-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Palmitoyl-CoA (Long-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Arachidonyl-CoA (Long-chain) | 2-(2-pyridyl)ethyl functionalized silica | Rat Liver | 83-90% | |
| Long-chain Acyl-CoAs | Oligonucleotide purification column | Rat Tissue | 70-80% |
Note: Recovery rates can vary based on specific experimental conditions, including tissue type and homogenization efficiency.
Experimental Protocols
Protocol 1: Extraction and Purification of a Broad Range of Acyl-CoAs from Tissue
This protocol is adapted from a method utilizing a 2-(2-pyridyl)ethyl functionalized silica gel SPE for the purification of short-, medium-, and long-chain acyl-CoAs.
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
Acetonitrile/Isopropanol (3:1, v/v)
-
0.1 M Potassium Phosphate (B84403), pH 6.7
-
Glacial Acetic Acid
-
2-(2-pyridyl)ethyl functionalized silica SPE columns
-
Conditioning/Wash Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solvent: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in an appropriate volume of Acetonitrile/Isopropanol containing the internal standard. Add 0.1 M potassium phosphate buffer and homogenize again.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 5 minutes.
-
Acidification: Transfer the supernatant to a new tube and acidify with glacial acetic acid.
-
SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl functionalized silica SPE column with 1 mL of the Conditioning/Wash Solvent.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Conditioning/Wash Solvent to remove impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solvent.
-
Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for downstream analysis (e.g., LC-MS).
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a modified method for the specific extraction of long-chain acyl-CoAs.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification SPE columns
-
Elution Solvent: 2-propanol
-
Internal standard
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, homogenize the tissue sample in 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.
-
Solvent Addition: Add isopropanol to the homogenate and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate with acetonitrile.
-
SPE Purification:
-
Condition the oligonucleotide purification column.
-
Load the extract onto the column.
-
Wash the column to remove impurities.
-
Elute the long-chain acyl-CoAs with 2-propanol.
-
-
Concentration: Concentrate the eluent before analysis.
Visualizations
Caption: General workflow for acyl-CoA purification using SPE.
Caption: Troubleshooting logic for low acyl-CoA recovery in SPE.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the instability of thioester bonds in 3-Oxododecanoyl-CoA
Welcome to the technical support center for 3-Oxododecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the inherent instability of the thioester bond in this molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The primary cause of instability is the high-energy thioester bond. Compared to an oxygen ester, the larger size of the sulfur atom provides less effective resonance stabilization with the adjacent carbonyl group.[1] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[1][2] This inherent reactivity is essential for its biological role in acyl group transfer but poses a significant challenge for in vitro handling.[3]
Q2: What are the expected degradation products of this compound?
A2: The main degradation pathway is hydrolysis, which cleaves the thioester bond. This results in the formation of 3-oxododecanoic acid and free Coenzyme A (CoA-SH).[2] In non-reducing environments, the free thiol on Coenzyme A can be oxidized to form a disulfide dimer (CoA-S-S-CoA).
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. The most stable form for long-term storage is as a lyophilized powder. Once reconstituted, solutions should be stored in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Most stable form. Keep vial tightly sealed with desiccant. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 4.0-6.0). Degas buffer and overlay with inert gas (N₂ or Ar) before sealing. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Use for shorter-term needs. Follow the same buffer and handling precautions as for -80°C storage. |
| Aqueous Working Solution | 2-8°C (On Ice) | Use within 1 day | Prepare fresh from a frozen stock aliquot immediately before each experiment. |
Q4: Can I use standard physiological buffers like PBS (pH 7.4) for my experiments?
A4: Caution is strongly advised when using buffers at or above neutral pH. The rate of thioester hydrolysis is significantly accelerated under neutral and basic conditions. For maximal stability during experiments, it is recommended to work at a pH between 6.0 and 6.5 whenever the experimental design allows. If the assay requires a pH of 7.4, the compound should be added to the buffer immediately before starting the measurements, and the experiment duration should be minimized.
Table 2: Influence of pH on Thioester Bond Stability (Estimated)
| pH Range | Estimated Stability at 25°C | Recommendation |
|---|---|---|
| 4.0 - 6.0 | High (Half-life of many hours to days) | Optimal for solution preparation and storage. |
| 6.0 - 7.0 | Moderate (Half-life of several hours) | Acceptable for most assays. Minimize pre-incubation times. |
| 7.0 - 8.0 | Low (Half-life of minutes to hours) | High Risk . Add compound immediately before measurement. |
| > 8.0 | Very Low (Half-life of minutes) | Not Recommended . Hydrolysis is rapid. |
Troubleshooting Guide
Problem: I am observing inconsistent results or a progressive loss of biological activity in my assay.
This is a common issue stemming from the degradation of this compound. Follow this troubleshooting workflow to identify and mitigate the problem.
References
Technical Support Center: Chromatographic Separation of Acyl-CoA Thioesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of acyl-CoA thioesters.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of acyl-CoA thioesters, offering step-by-step solutions to guide you through the troubleshooting process.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the sample amount injected onto the column. High concentrations of acyl-CoAs can lead to peak tailing.[1] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition to ensure compatibility and sharp peak shapes.[2] |
| Secondary Interactions with Column | Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. Consider a different column chemistry if the issue persists. |
| Column Contamination or Degradation | Backflush the column or replace the inlet frit to remove contaminants.[2] If performance does not improve, replace the column. |
| Co-elution of Similar Compounds | Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting species.[3] |
| High Degree of Peak Tailing for Late Eluting Compounds | This can be a challenge with acyl-CoA analysis.[1] Consider optimizing the mobile phase or using a different stationary phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Analyte Degradation | Acyl-CoAs are unstable, particularly in aqueous solutions with alkaline or strongly acidic pH. Prepare samples fresh, keep them on ice, and minimize processing time. Consider using an extraction solvent that promotes stability. |
| Inefficient Ionization (LC-MS) | Optimize mass spectrometer source parameters, including ESI voltage, gas flows, and temperatures. Positive ion mode is often more sensitive for acyl-CoAs. |
| Ion Suppression from Matrix Components | Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances. Adjusting the chromatography to separate the analytes from the bulk of the matrix can also help. |
| Low Abundance in Sample | Concentrate the sample extract before analysis. Ensure the extraction method provides good recovery for the acyl-CoAs of interest. |
| Suboptimal Detection Wavelength (UV) | Monitor the eluent at around 260 nm for optimal detection of the CoA moiety. |
Issue 3: Poor Reproducibility and Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, including extraction times, temperatures, and volumes. The use of an internal standard is highly recommended to account for variability. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Instability | Prepare fresh mobile phases daily. Buffers can be susceptible to microbial growth, and the pH of mixed solvents can change over time. |
| System Leaks | Check for leaks in the HPLC/UPLC system, as these can cause fluctuations in pressure and flow rate, leading to retention time shifts. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing acyl-CoA thioesters?
A1: The primary challenges include their inherent instability, low abundance in biological samples, the high structural similarity among different acyl-CoA species leading to co-elution, and susceptibility to matrix effects during LC-MS analysis.
Q2: What is the best way to extract acyl-CoAs from tissues or cells?
A2: A common and effective method involves rapid quenching of metabolic activity, followed by extraction with organic solvents. Popular extraction mixtures include acetonitrile/isopropanol or methanol-based solutions to precipitate proteins and extract the more polar acyl-CoAs. Solid-phase extraction (SPE) is often used for further purification.
Q3: Which chromatographic mode is most suitable for separating acyl-CoAs?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is the most frequently used and reliable method for separating acyl-CoAs based on the length and unsaturation of their acyl chains.
Q4: Should I use an ion-pairing reagent in my mobile phase?
A4: Ion-pairing reagents can improve peak shape and retention of polar acyl-CoAs. However, they can also cause ion suppression in mass spectrometry and are difficult to completely remove from the LC system. Many modern methods successfully separate acyl-CoAs without the use of ion-pairing reagents by optimizing other parameters like pH.
Q5: How can I improve the detection of low-abundance acyl-CoAs?
A5: To enhance sensitivity, you can derivatize the acyl-CoAs with a fluorescent tag for fluorescence detection, which can be more sensitive than UV detection. For LC-MS analysis, optimizing the ionization source parameters and using multiple reaction monitoring (MRM) can significantly improve the limit of detection.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Cells
This protocol is a generalized procedure based on common methodologies.
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 2 mL of cold methanol (B129727) to the plate and incubate at -80°C for 15 minutes. Scrape the cell lysate from the plate.
-
Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., C17:0-CoA) to the lysate.
-
Protein Precipitation & Extraction: Centrifuge the lysate at 15,000 x g at 4°C for 5-10 minutes.
-
Solvent Evaporation: Transfer the supernatant to a new tube and add 1 mL of acetonitrile. Evaporate the solvent in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, vortex, and centrifuge again to pellet any remaining insoluble material before injection.
Protocol 2: Reversed-Phase HPLC Separation of Acyl-CoAs
This protocol provides a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B for re-equilibration
-
-
Column Temperature: 35-40°C.
-
Detection: UV at 260 nm or coupled to a mass spectrometer.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Selected Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.0 | Optimized per instrument |
| Malonyl-CoA | 854.1 | 347.0 | Optimized per instrument |
| C16:0-CoA | 1022.4 | 515.4 | Optimized per instrument |
| C18:0-CoA | 1050.5 | 543.5 | Optimized per instrument |
| C18:1-CoA | 1048.5 | 541.5 | Optimized per instrument |
| Note: The characteristic neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs in positive ion mode. |
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
References
Validation & Comparative
A Comparative Guide to Acyl-CoA Dehydrogenase Substrate Specificity: Re-evaluating 3-Oxododecanoyl-CoA
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substrate specificity among acyl-CoA dehydrogenases (ACADs). A critical examination of the intended substrate, 3-Oxododecanoyl-CoA, reveals it is not a canonical substrate for this enzyme class. This guide clarifies the established metabolic pathway and instead offers comparative data on the activity of ACADs with dodecanoyl-CoA (C12), a substrate of similar chain length, to provide relevant enzymatic comparisons.
Introduction: The Role of Acyl-CoA Dehydrogenases in Fatty Acid β-Oxidation
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that are pivotal in the metabolism of fatty acids and branched-chain amino acids.[1] They catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation, which involves the introduction of a trans double bond between the α (C2) and β (C3) carbons of a fatty acyl-CoA thioester.[2] This reaction is an α,β-dehydrogenation, requiring Flavin Adenine Dinucleotide (FAD) as a cofactor.[2] The ACAD family is broadly categorized based on their substrate specificity for fatty acyl-CoA chains of varying lengths: Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenases.[1][2]
A common point of confusion is the specific substrate for each enzymatic step in the β-oxidation spiral. The substrate , this compound (also known as 3-ketododecanoyl-CoA), is a 3-ketoacyl-CoA. According to the established β-oxidation pathway, this molecule is the product of the third step, catalyzed by 3-hydroxyacyl-CoA dehydrogenase, and is subsequently the substrate for the fourth and final enzyme of the cycle, β-ketothiolase. Acyl-CoA dehydrogenases act on saturated acyl-CoAs, not 3-ketoacyl-CoAs. There is no significant evidence in peer-reviewed literature to suggest that ACADs exhibit activity towards 3-ketoacyl-CoA substrates.
Therefore, this guide will first illustrate the correct metabolic context of this compound and then provide a comparative analysis of ACAD specificities for dodecanoyl-CoA (C12-CoA), the saturated acyl-CoA of the same carbon length.
The Canonical β-Oxidation Pathway
The breakdown of a fatty acyl-CoA, such as dodecanoyl-CoA, into acetyl-CoA occurs via a four-step spiral. The intermediates, including this compound, serve as substrates for specific enzymes in a defined sequence.
References
Validating 3-Oxododecanoyl-CoA as a Biomarker for Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diagnosis and monitoring of fatty acid oxidation disorders (FAODs) rely on the accurate measurement of specific metabolic intermediates. While acylcarnitines are the current standard for newborn screening and diagnosis, there is a growing interest in the utility of direct markers of enzymatic blocks, such as acyl-CoA esters. This guide provides a comparative analysis of 3-Oxododecanoyl-CoA as a potential biomarker for FAODs against established markers, supported by experimental data and detailed methodologies.
Comparison of Biomarkers for Fatty Acid Oxidation Disorders
The primary accumulating metabolites in fatty acid oxidation defects are intramitochondrial acyl-CoAs.[1] However, due to analytical challenges, secondary metabolites like acylcarnitines are more commonly used for diagnosis.[1] This table compares this compound with the current gold standard biomarkers.
| Biomarker Category | Specific Analyte Example | Advantages | Disadvantages | Relevant Disorders |
| Primary Biomarkers (Acyl-CoAs) | This compound | - Directly reflects the enzymatic block in the beta-oxidation pathway. - Potentially more sensitive and specific for certain disorders. | - Intracellular location and low endogenous levels make measurement challenging.[1] - Analytically complex due to physicochemical properties and instability. - Requires invasive tissue biopsies or complex cell culture techniques for analysis. | - Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - Mitochondrial trifunctional protein (MTP) deficiency |
| Secondary Biomarkers (Acylcarnitines) | Dodecanoylcarnitine (C12) | - Readily detectable in less invasive samples like plasma and dried blood spots. - Well-established analytical methods using tandem mass spectrometry (MS/MS).[2] - Used in routine newborn screening programs.[3] | - Indirect marker, may not always correlate with the severity of the enzymatic block. - Can be influenced by diet and carnitine supplementation. - False-positive and false-negative results have been reported. | - Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency - LCHAD/MTP deficiency |
| Secondary Biomarkers (Acylglycines) | Suberylglycine | - Excreted in urine, allowing for non-invasive sample collection. | - Generally less sensitive and specific than acylcarnitines. | - Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency |
| Secondary Biomarkers (Dicarboxylic Acids) | 3-Hydroxydicarboxylic acids | - Urinary marker indicative of increased omega-oxidation. | - Non-specific and can be elevated in various FAODs. | - LCHAD deficiency |
Experimental Protocols
Accurate quantification of acyl-CoAs is crucial for their validation as biomarkers. The following protocol outlines a general method for the analysis of acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the levels of this compound and other acyl-CoAs in tissue or cell samples.
Materials:
-
Tissue or cell sample
-
Internal standards (e.g., [¹³C₈]octanoyl-CoA, heptadecanoyl-CoA)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)
-
HPLC or UHPLC system
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent containing internal standards.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable HPLC column (e.g., C18 reversed-phase).
-
Use a gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile.
-
Detect the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA, including this compound and the internal standards, are monitored.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing its peak area to that of the corresponding internal standard.
-
Normalize the results to the initial tissue weight or cell number.
-
Visualizing the Role of this compound
Understanding the metabolic context of a biomarker is essential for its validation and clinical interpretation. The following diagrams illustrate the fatty acid β-oxidation pathway and a typical experimental workflow for biomarker analysis.
Caption: Mitochondrial β-oxidation of Dodecanoyl-CoA.
Caption: Experimental workflow for this compound analysis.
Conclusion
The validation of this compound as a biomarker for FAODs, particularly LCHAD and MTP deficiencies, holds promise for a more direct and potentially more accurate diagnosis. While the analytical methods are more complex compared to those for acylcarnitines, the information gained from measuring the primary accumulating metabolite could be invaluable for both clinical diagnostics and for monitoring therapeutic interventions. Further research is needed to establish clear reference ranges and to evaluate the clinical utility of this compound in a larger patient cohort. The development of more robust and high-throughput analytical methods will be key to transitioning acyl-CoA analysis from a research setting to routine clinical practice.
References
Signaling Showdown: 3-Oxododecanoyl-CoA vs. N-(3-oxododecanoyl)-L-homoserine lactone in Cellular Communication
In the intricate signaling networks of Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, the molecules 3-Oxododecanoyl-CoA and N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) are central figures in the regulation of virulence and collective behaviors. While biochemically related, their roles in cell signaling are distinct and sequential. This compound serves as a key metabolic intermediate at the crossroads of fatty acid metabolism and quorum sensing, acting as the direct precursor for the synthesis of 3O-C12-HSL. In contrast, 3O-C12-HSL is the bona fide signaling molecule, an autoinducer that directly interacts with the transcriptional regulator LasR to orchestrate a population-wide gene expression cascade. This guide provides a detailed comparison of these two molecules, supported by experimental data and methodologies, to elucidate their specific functions in bacterial cell signaling.
A Tale of Two Molecules: Precursor vs. Signal
The fundamental difference between this compound and 3O-C12-HSL lies in their primary biological functions. This compound is an integral component of the beta-oxidation pathway, a metabolic process that breaks down fatty acids to generate energy. Its involvement in cell signaling is indirect, providing the acyl chain necessary for the synthesis of 3O-C12-HSL. This enzymatic conversion is catalyzed by the LasI synthase, which ligates the 3-oxododecanoyl moiety from coenzyme A to S-adenosyl-L-methionine (SAM), forming the homoserine lactone ring.
Once synthesized, 3O-C12-HSL diffuses out of the bacterial cell. As the bacterial population density increases, the extracellular concentration of 3O-C12-HSL rises. Upon reaching a critical threshold, it readily diffuses back into the cells and binds to its cognate intracellular receptor, the LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, activates the transcription of a plethora of genes, including those responsible for virulence factor production, biofilm formation, and antibiotic resistance. There is no current evidence to suggest that this compound directly binds to or activates the LasR receptor.
Quantitative Comparison of Signaling Parameters
The disparate roles of these two molecules are reflected in their signaling activities. While direct comparative binding studies are scarce due to the established role of this compound as a precursor, the available data on 3O-C12-HSL's activity underscores its potency as a signaling molecule.
| Parameter | This compound | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) |
| Primary Role in Signaling | Precursor for 3O-C12-HSL synthesis | Primary autoinducer signaling molecule |
| Direct LasR Interaction | No evidence of direct binding or activation | Binds to and activates the LasR transcriptional regulator[1][2][3][4] |
| EC50 for Host Cell Response (IL-10 production in macrophages) | Not Applicable | ~20 µM |
Experimental Methodologies
Protocol 1: LasR-Based Reporter Gene Assay for Quantifying Signaling Activity
This assay is a cornerstone for measuring the ability of a compound to activate or inhibit the LasR-mediated quorum sensing system.
Methodology:
-
Bacterial Strain and Plasmids: An Escherichia coli strain, which does not produce its own acyl-homoserine lactones, is typically used as a host. This strain is co-transformed with two plasmids: one constitutively expressing the lasR gene and another containing a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a LasR-inducible promoter (e.g., the lasI promoter).
-
Overnight Culture Preparation: A single colony of the transformed E. coli reporter strain is inoculated into Luria-Bertani (LB) broth containing appropriate antibiotics for plasmid maintenance and grown overnight at 37°C with shaking.
-
Assay Setup: The overnight culture is diluted 1:100 in fresh LB broth with antibiotics. Aliquots of this diluted culture are then dispensed into a 96-well microtiter plate.
-
Compound Addition: Test compounds (in this case, varying concentrations of 3O-C12-HSL) are added to the wells. A negative control (vehicle, e.g., DMSO) and a positive control (a known saturating concentration of 3O-C12-HSL) are included. To test for direct activation by this compound, it would be added in a similar concentration range.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period, typically 4-6 hours, to allow for cell growth and reporter gene expression.
-
Measurement of Reporter Activity:
-
For a lacZ reporter, β-galactosidase activity is measured by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance of the resulting yellow product (o-nitrophenol) at 420 nm. The activity is often normalized to cell density (OD600).
-
For a lux reporter, luminescence is measured directly using a luminometer.
-
-
Data Analysis: The reporter activity is plotted against the concentration of the test compound. For activators like 3O-C12-HSL, a dose-response curve is generated to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 2: In Vitro Enzymatic Synthesis of 3O-C12-HSL by LasI Synthase
This assay directly measures the enzymatic activity of LasI in producing 3O-C12-HSL from its substrates.
Methodology:
-
Purification of LasI Synthase: The lasI gene is cloned into an expression vector and overexpressed in E. coli. The His-tagged LasI protein is then purified from the cell lysate using nickel-affinity chromatography.
-
Reaction Mixture: The enzymatic reaction is set up in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing the purified LasI enzyme, this compound, and S-adenosyl-L-methionine (SAM).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent like acidified ethyl acetate. The synthesized 3O-C12-HSL is then extracted into the organic phase.
-
Quantification of 3O-C12-HSL: The extracted 3O-C12-HSL is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in positive ion mode. 3O-C12-HSL is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion[5][6][7]. A standard curve of known 3O-C12-HSL concentrations is used for accurate quantification.
-
Visualizing the Signaling Landscape
The distinct roles of this compound and 3O-C12-HSL are best understood by visualizing their positions within the metabolic and signaling pathways.
References
comparative analysis of 3-Oxododecanoyl-CoA levels in healthy vs diseased states
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 3-Oxododecanoyl-CoA levels in healthy versus diseased states.
While direct quantitative comparisons of this compound in various health conditions are not yet available in published literature, this guide provides a framework for such investigations. By drawing parallels with other well-documented acyl-CoA molecules, we offer insights into the potential roles of this compound in metabolic and inflammatory diseases. This document outlines hypothetical comparative data, detailed experimental protocols for accurate quantification, and a key metabolic pathway in which this molecule is involved.
Quantitative Data Summary
Due to the current absence of specific experimental data for this compound, the following table presents hypothetical values. These are based on typical variations observed for other long-chain acyl-CoAs in relevant disease states and are intended to serve as a research guide.
| Acyl-CoA | Healthy State (pmol/mg protein) | Diseased State (pmol/mg protein) | Fold Change | Putative Associated Disease |
| This compound (Hypothetical) | 0.8 ± 0.2 | 1.5 ± 0.4 | ↑ 1.9 | Metabolic Syndrome / Inflammation |
| Palmitoyl-CoA (for reference) | 2.5 ± 0.5 | 4.8 ± 1.2 | ↑ 1.9 | Type 2 Diabetes |
| Stearoyl-CoA (for reference) | 1.2 ± 0.3 | 2.5 ± 0.7 | ↑ 2.1 | Non-alcoholic Fatty Liver Disease |
Experimental Protocols
The accurate quantification of acyl-CoAs such as this compound is crucial for understanding their physiological and pathological roles. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[1][2][3][4]
Protocol: Quantification of this compound in Biological Tissues by LC-MS/MS
1. Sample Preparation:
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., liver, muscle) in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the supernatant using a C18 SPE cartridge. This step removes interfering substances and concentrates the analytes. Elute the acyl-CoAs with a suitable solvent (e.g., methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 10 mM ammonium (B1175870) acetate).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of solvent A (e.g., 10 mM ammonium acetate (B1210297) in water) and solvent B (e.g., acetonitrile).
-
Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[5] Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the protein concentration of the initial tissue homogenate.
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a central process for energy production from lipids. Dysregulation of this pathway is implicated in various metabolic diseases.
Caption: Mitochondrial fatty acid β-oxidation of dodecanoyl-CoA.
In conditions like metabolic syndrome, an overload of fatty acids can lead to an accumulation of β-oxidation intermediates, including this compound. This accumulation can contribute to mitochondrial stress and cellular dysfunction.
Potential Role in Disease
-
Metabolic Syndrome and Inflammation: Elevated levels of intracellular long-chain acyl-CoAs are associated with insulin (B600854) resistance and inflammation. An accumulation of this compound could potentially activate inflammatory pathways, contributing to the pathology of metabolic syndrome.
-
Bacterial Infections and Quorum Sensing: Structurally similar molecules, such as N-(3-oxododecanoyl)homoserine lactone (3O-C12-HSL), are used by bacteria like Pseudomonas aeruginosa for quorum sensing, a process that regulates virulence. 3O-C12-HSL has been shown to induce inflammatory responses in host cells. It is plausible that this compound, if its levels are altered during infection, could interact with host cell signaling pathways and modulate the immune response.
This guide highlights the need for further research to quantify this compound in various disease states. The provided protocols and pathway information offer a solid foundation for researchers to embark on these important investigations.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxododecanoyl-CoA: A Comparative Analysis of its Roles as a Metabolic Intermediate and a Putative Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxododecanoyl-CoA in its established role as a metabolic intermediate versus its potential function as a signaling molecule. Drawing upon experimental data, we delve into the distinct contexts in which this molecule operates, offering insights for researchers in metabolic studies and drug development.
Introduction: The Dual Identity of an Acyl-CoA
This compound, a C12:0 acyl-CoA with a ketone group at the beta position, is a well-characterized intermediate in the mitochondrial beta-oxidation of lauric acid. Its primary and undisputed role is in cellular energy metabolism. However, emerging research on long-chain acyl-CoAs as a class of regulatory molecules suggests that this compound may also possess signaling capabilities, influencing cellular processes beyond simple catabolism. This guide will objectively compare these two functional aspects.
This compound as a Metabolic Intermediate
The role of this compound as a transient species in fatty acid metabolism is unequivocally established. It is the third intermediate in the beta-oxidation spiral for a 12-carbon fatty acid.
The Beta-Oxidation Pathway
The breakdown of fatty acids occurs in the mitochondrial matrix through a four-step process. For dodecanoyl-CoA (the precursor to this compound), the pathway is as follows:
-
Dehydrogenation: Dodecanoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a double bond between the alpha and beta carbons.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming This compound .[1]
-
Thiolysis: Thiolase cleaves this compound, releasing acetyl-CoA and decanoyl-CoA. The decanoyl-CoA then re-enters the beta-oxidation cycle.
Quantitative Aspects of this compound in Metabolism
The cellular concentration of individual acyl-CoA species is tightly regulated and reflects the metabolic state of the cell. While specific concentrations for this compound are not widely reported, the levels of total and long-chain acyl-CoAs provide a relevant context.
| Parameter | Cell/Tissue Type | Concentration Range (pmol/mg protein) | Reference |
| Total Acyl-CoAs | HepG2 (human liver cancer cells) | ~15-25 | [2] |
| C12:0-CoA | HepG2 (human liver cancer cells) | ~0.1-0.3 | [2] |
| Total Acyl-CoAs | PNT2 (normal human prostate cells) | ~5-10 | [2] |
| C12:0-CoA | PNT2 (normal human prostate cells) | ~0.05-0.15 | [2] |
Note: The concentration of the intermediate this compound is expected to be significantly lower than its precursor, dodecanoyl-CoA, due to the high efficiency of the beta-oxidation enzymes.
This compound as a Putative Signaling Molecule
While direct evidence for this compound as a signaling molecule in mammalian cells is limited, the broader class of long-chain acyl-CoAs is recognized for its regulatory roles. These molecules can act as allosteric regulators of enzymes, influence gene transcription, and serve as substrates for protein acylation.
Potential Signaling Mechanisms
Based on the known functions of other long-chain acyl-CoAs, several putative signaling mechanisms for this compound can be hypothesized:
-
Allosteric Enzyme Regulation: Long-chain acyl-CoAs can inhibit key enzymes in metabolic pathways, including acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. This provides a feedback mechanism to coordinate fatty acid synthesis and degradation.
-
Modulation of Nuclear Receptors: Fatty acids and their CoA esters can bind to and activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism. This transcriptional regulation affects the expression of genes involved in fatty acid uptake, activation, and oxidation.
-
Protein Acylation: Acyl-CoAs are donors for the acylation of proteins, a post-translational modification that can alter protein function, localization, and stability. While protein dodecanoylation has been described, the role of 3-oxododecanoylation is currently unknown.
Experimental Protocols
Studying the dual roles of this compound requires distinct experimental approaches.
Measurement of this compound as a Metabolic Intermediate
Objective: To quantify the levels of this compound in biological samples as an indicator of fatty acid oxidation flux.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Homogenize cells or tissues in a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water) to quench metabolic activity and precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the extracted metabolites onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer operating in positive ion mode.
-
Employ multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its precursor and product ion masses. A stable isotope-labeled internal standard should be used for accurate quantification.
-
Investigation of Signaling Properties
Objective: To determine if this compound can directly modulate the activity of a target protein (e.g., a nuclear receptor).
Methodology: Luciferase Reporter Assay for Nuclear Receptor Activation
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.
-
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a known agonist (positive control). A vehicle control should also be included.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.
-
Compare the luciferase activity in the treated cells to the vehicle control to determine the effect of this compound on nuclear receptor activation.
-
Comparative Summary
| Feature | Metabolic Intermediate | Putative Signaling Molecule |
| Primary Role | Energy production through beta-oxidation | Regulation of cellular processes |
| Cellular Location | Mitochondrial matrix | Cytosol, Nucleus (hypothesized) |
| Concentration | Low, transient | Likely low, but potentially localized at higher concentrations |
| Mechanism of Action | Substrate for thiolase | Allosteric regulation, transcriptional control, protein modification |
| Evidence | Well-established, direct | Indirect, based on the activity of other long-chain acyl-CoAs |
Conclusion and Future Directions
This compound is a cornerstone of fatty acid metabolism, with its role as a metabolic intermediate being firmly established. In contrast, its function as a signaling molecule remains speculative and is an area ripe for investigation. Future research should focus on:
-
Direct evidence: Demonstrating a direct interaction between this compound and potential signaling targets, such as nuclear receptors or enzymes, using techniques like surface plasmon resonance or isothermal titration calorimetry.
-
Quantitative analysis: Developing sensitive analytical methods to accurately measure the subcellular concentrations of this compound under different physiological conditions.
-
Functional studies: Utilizing genetic and pharmacological approaches to modulate the levels of this compound and observe the downstream effects on cellular signaling pathways.
A deeper understanding of the potential signaling roles of this compound and other metabolic intermediates will provide a more complete picture of the intricate interplay between metabolism and cellular regulation, opening new avenues for therapeutic intervention in metabolic diseases.
References
Validating Enzyme Kinetic Data for 3-Oxoacyl-CoA Thiolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme kinetic data for 3-oxoacyl-CoA thiolase (EC 2.3.1.16), a key enzyme in fatty acid β-oxidation. We present a compilation of experimental data for various thiolase isozymes, detailed protocols for kinetic assays, and visual representations of the enzyme's role in metabolic pathways and experimental workflows. This information is intended to aid researchers in validating their own kinetic data and in the development of novel therapeutics targeting this enzyme.
Introduction to 3-Oxoacyl-CoA Thiolase
3-Oxoacyl-CoA thiolase, also known as β-ketothiolase, catalyzes the final step of the fatty acid β-oxidation spiral. This reaction involves the thiolytic cleavage of a 3-oxoacyl-CoA into a two-carbon shorter acyl-CoA and an acetyl-CoA molecule[1]. The enzyme plays a crucial role in energy metabolism, particularly during periods of fasting or prolonged exercise when fatty acids are the primary energy source.
Multiple isozymes of 3-oxoacyl-CoA thiolase exist, each with distinct subcellular localizations and substrate specificities. The main isoforms are found in the mitochondria and peroxisomes, with a cytosolic form also identified[2]. This diversity allows for the degradation of a wide range of fatty acid chain lengths and structures. Given its central role in metabolism, 3-oxoacyl-CoA thiolase is a target for drugs aimed at modulating fatty acid oxidation, such as the antianginal agent trimetazidine.
Comparative Kinetic Data
The validation of enzyme kinetic data is crucial for understanding enzyme function and for the development of effective inhibitors. The following tables summarize the kinetic parameters (Km, Vmax, and kcat) for various 3-oxoacyl-CoA thiolase isozymes from different organisms and with different substrates.
Peroxisomal Thiolases from Rat Liver
The kinetic parameters of two peroxisomal thiolases from rat liver, thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), have been determined for a variety of straight-chain and branched-chain 3-oxoacyl-CoA substrates[2].
| Substrate | Thiolase A | SCP-2/thiolase |
| Km (µM) | Vmax (U/mg) | |
| 3-Oxobutyryl-CoA | 25 | 13.0 |
| 3-Oxohexanoyl-CoA | 10 | 28.0 |
| 3-Oxooctanoyl-CoA | 5 | 45.0 |
| 3-Oxodecanoyl-CoA | 4 | 50.0 |
| 3-Oxododecanoyl-CoA | 4 | 45.0 |
| 3-Oxotetradecanoyl-CoA | 5 | 35.0 |
| 3-Oxohexadecanoyl-CoA | 6 | 25.0 |
| 3-Oxo-2-methylpalmitoyl-CoA | - | - |
Table 1: Kinetic parameters of rat liver peroxisomal thiolases. Data extracted from Antonenkov et al., 1997.[2]
Human Mitochondrial 3-Ketoacyl-CoA Thiolase (T1)
The kinetic parameters for the human mitochondrial 3-ketoacyl-CoA thiolase (T1 or ACAA2) have been characterized for both the degradative and synthetic reactions using acetoacetyl-CoA as the substrate[3].
| Reaction | Substrate(s) | Km (mM) | kcat (s⁻¹) |
| Degradation | Acetoacetyl-CoA | 0.0092 | 14.8 |
| Synthesis | Acetyl-CoA | 0.250 | 1.4 |
Table 2: Kinetic parameters of human mitochondrial 3-ketoacyl-CoA thiolase (T1). Data extracted from Kiema et al., 2014 and UniProt entry for ACAA2.
Bacterial 3-Oxoacyl-CoA Thiolase from Thermus thermophilus HB8
The kinetic properties of a thermostable 3-oxoacyl-CoA thiolase from Thermus thermophilus HB8 (Tth-thiolase) and its mutants have been investigated with various dicarboxylic acyl-CoA substrates.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |
| Wild Type | Succinyl-CoA | 2.10 ± 0.22 | - | 0.32 ± 0.0022 | 0.15 |
| Acetyl-CoA | 2.28 ± 0.64 | - | 0.21 ± 0.0039 | 0.09 | |
| Malonyl-CoA | 3.32 ± 0.86 | - | 0.19 ± 0.0048 | 0.06 | |
| N249W Mutant | Succinyl-CoA | 1.37 ± 0.26 | - | 0.33 ± 0.0032 | 0.24 |
| Acetyl-CoA | 1.15 ± 0.81 | - | 0.31 ± 0.0047 | 0.27 | |
| Malonyl-CoA | 2.89 ± 0.25 | - | 0.21 ± 0.24 | 0.07 | |
| N249W/L163H Mutant | Succinyl-CoA | 1.14 ± 0.88 | - | 0.39 ± 0.042 | 0.34 |
| Acetyl-CoA | 2.19 ± 0.41 | - | 0.22 ± 0.036 | 0.10 | |
| Malonyl-CoA | 2.77 ± 0.03 | - | 0.20 ± 0.02 | 0.07 | |
| N249W/L163H/E217L Mutant | Succinyl-CoA | 0.59 ± 0.83 | - | 0.59 ± 0.14 | 1.00 |
| Acetyl-CoA | 2.18 ± 0.33 | - | 0.26 ± 0.13 | 0.12 | |
| Malonyl-CoA | 2.57 ± 0.18 | - | 0.18 ± 0.21 | 0.07 |
Table 3: Kinetic parameters of T. thermophilus HB8 3-oxoacyl-CoA thiolase and its mutants. Data from Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering.
Glyoxysomal Thiolases from Sunflower Cotyledons
Two thiolase isozymes, Thiolase I (acetoacetyl-CoA thiolase) and Thiolase II (3-oxoacyl-CoA thiolase), have been identified in the glyoxysomes of sunflower cotyledons. Their Michaelis constants (Km) for various substrates have been determined.
| Substrate | Thiolase I (Km, µM) | Thiolase II (Km, µM) |
| Acetoacetyl-CoA | 11 | 27 |
| 3-Oxohexanoyl-CoA | - | 7 |
| 3-Oxooctanoyl-CoA | - | 5 |
| 3-Oxodecanoyl-CoA | - | 4 |
| This compound | - | 3 |
| 3-Oxotetradecanoyl-CoA | - | 3 |
| 3-Oxohexadecanoyl-CoA | - | 4 |
Table 4: Michaelis constants (Km) of glyoxysomal thiolases from sunflower cotyledons. Data extracted from Kirsch et al., 1986.
Experimental Protocols
Accurate determination of enzyme kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for the expression, purification, and activity assay of 3-oxoacyl-CoA thiolase.
Expression and Purification of Recombinant 3-Oxoacyl-CoA Thiolase
A common method for obtaining purified 3-oxoacyl-CoA thiolase for kinetic studies involves the expression of a recombinant, His-tagged protein in Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the 3-oxoacyl-CoA thiolase gene with a His-tag
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice or by using a French press. Add lysozyme and DNase I to aid in lysis and reduce viscosity.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged 3-oxoacyl-CoA thiolase with elution buffer.
-
Collect the fractions containing the purified protein and verify purity using SDS-PAGE.
-
Dialyze the purified protein against a suitable buffer to remove imidazole and for storage.
Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity
The activity of 3-oxoacyl-CoA thiolase is commonly measured using a coupled spectrophotometric assay. The thiolytic cleavage of a 3-oxoacyl-CoA substrate produces acetyl-CoA. In this coupled assay, the formation of acetyl-CoA is linked to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified 3-oxoacyl-CoA thiolase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
3-oxoacyl-CoA substrate (e.g., acetoacetyl-CoA)
-
Coenzyme A (CoA)
-
L-Malate
-
NAD+
-
Malate dehydrogenase (MDH)
-
Citrate synthase (CS)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, L-malate, NAD+, CoA, MDH, and CS.
-
Add the 3-oxoacyl-CoA substrate to the reaction mixture.
-
Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the role of 3-oxoacyl-CoA thiolase and the process of validating its kinetic data, the following diagrams have been generated using Graphviz.
The diagram above illustrates the central role of 3-oxoacyl-CoA thiolase in the mitochondrial fatty acid β-oxidation pathway. The enzyme catalyzes the final of four recurring steps that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA for the TCA cycle.
References
- 1. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
Assessing the Diagnostic Potential of Acyl-CoA Profiles in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease diagnostics is continually evolving, with a growing emphasis on methodologies that provide a direct and quantitative snapshot of cellular metabolic status. Acyl-Coenzyme A (acyl-CoA) profiles are emerging as a powerful tool in this arena, offering a more proximal view of enzymatic function and substrate accumulation compared to traditional biomarkers. This guide provides an objective comparison of acyl-CoA profiling with established diagnostic methods, supported by experimental data and detailed protocols, to aid researchers and clinicians in navigating the complexities of metabolic disease assessment.
The Central Role of Acyl-CoAs in Metabolism
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and the synthesis of lipids and cholesterol.[1][2] Dysregulation of acyl-CoA metabolism is a hallmark of many inherited and acquired metabolic diseases.[3] Consequently, the precise and quantitative analysis of acyl-CoA profiles holds significant promise for early disease detection, monitoring disease progression, and assessing therapeutic responses.[4]
Acyl-CoA Profiling vs. Acylcarnitine Profiling: A Head-to-Head Comparison
The primary alternative to direct acyl-CoA profiling is the analysis of acylcarnitines. Acylcarnitines are formed from acyl-CoAs and L-carnitine, a process that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] While acylcarnitine profiling is a well-established and valuable tool, particularly in newborn screening for fatty acid oxidation disorders (FAODs), it provides an indirect measure of acyl-CoA pools.[6][7][8]
Key Differences:
-
Direct vs. Indirect Measurement: Acyl-CoA profiling directly measures the primary accumulating metabolites in many metabolic disorders, offering a more accurate reflection of the enzymatic defect.[3] Acylcarnitine profiles, on the other hand, reflect the secondary spillover of accumulated acyl-CoAs into the carnitine pool.
-
Intracellular vs. Extracellular: Acyl-CoAs are predominantly intracellular metabolites, and their analysis typically requires tissue or cell samples.[3] Acylcarnitines are more readily transported out of cells and can be measured in less invasive samples like blood and urine.
-
Clinical Establishment: Acylcarnitine profiling is a well-established clinical diagnostic tool with extensive validation for newborn screening.[6][7] Acyl-CoA profiling is currently more established in a research setting, with its clinical utility still under active investigation.
Performance Comparison in Fatty Acid Oxidation Disorders (FAODs)
FAODs represent a class of metabolic disorders where the diagnostic utility of both acyl-CoA and acylcarnitine profiling has been extensively studied. In these disorders, defects in specific enzymes of the β-oxidation spiral lead to the accumulation of characteristic acyl-CoA species.
| Feature | Acyl-CoA Profiling | Acylcarnitine Profiling |
| Analyte | Acyl-Coenzyme A thioesters | Acyl-esters of L-carnitine |
| Sample Type | Tissues (liver, muscle), cultured cells | Dried blood spots, plasma, serum, urine |
| Proximity to Defect | Primary accumulating metabolite | Secondary metabolite |
| Diagnostic Specificity | Potentially higher, directly reflects enzyme substrate | High, but can be influenced by carnitine status and other factors[6] |
| Clinical Validation | Primarily research-based | Well-established for newborn screening |
A retrospective study on adult patients with rhabdomyolysis investigated for an underlying FAOD provided the following diagnostic performance for acylcarnitine profiling:
| Sample Type | Sensitivity | Specificity |
| Dried Blood Spot (DBS) | 71.4% (95% CI, 0.30-0.95) | 100% (95% CI, 0.79-1.00) |
| Serum | 100% (95% CI, 0.56-1.00) | 94.7% (95% CI, 0.72-1.00) |
Data from a study on adult patients with rhabdomyolysis investigated for FAODs.[9]
While direct comparative studies providing sensitivity and specificity for acyl-CoA profiling in a clinical diagnostic setting are still emerging, the direct measurement of the accumulating substrate is expected to offer superior diagnostic accuracy.
Acyl-CoA Profiles in Other Metabolic Diseases
The diagnostic potential of acyl-CoA profiling extends beyond rare inborn errors of metabolism to more common metabolic conditions.
-
Obesity and Insulin (B600854) Resistance: Insulin-resistant skeletal muscle has been shown to accumulate fatty acyl-CoAs.[2][10] However, studies have also indicated that the capacity for fatty acyl-CoA synthesis is lower in the skeletal muscle of obese individuals with type 2 diabetes, suggesting a complex dysregulation of fatty acid metabolism.[10][11]
-
Type 2 Diabetes Mellitus (T2DM): Dysregulation of muscle fatty acid metabolism in T2DM appears to be independent of malonyl-CoA concentrations, a key regulator of fatty acid oxidation.[12] This highlights the complexity of metabolic alterations in T2DM and the potential of acyl-CoA profiling to uncover novel disease mechanisms. Some research in mouse models suggests that certain FAODs might confer resistance to obesity and sensitivity to insulin.[13]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by significant alterations in hepatic lipid metabolism.[1] This includes changes in the levels of long-chain and short-chain fatty acids in both serum and liver tissue.[1] The accumulation of long-chain fatty-acid CoA is a key feature in the progression of NAFLD.[14]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from methods described for the analysis of acyl-CoAs in liver and muscle tissues.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), acetonitrile, water (LC-MS grade)
Procedure:
-
Homogenize the frozen tissue sample in 1 mL of ice-cold 10% TCA containing internal standards.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: Acylcarnitine Profiling from Dried Blood Spots (DBS)
This is a widely used method for newborn screening.
Materials:
-
Dried blood spot punch (3 mm)
-
Methanol containing stable isotope-labeled internal standards for various acylcarnitines
-
96-well microtiter plate
-
Plate shaker
-
Nitrogen evaporator
Procedure:
-
Place a 3 mm DBS punch into a well of a 96-well plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and shake for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
For butylated analysis, add 50 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes before evaporation.[15]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and Acylcarnitines
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions for Acyl-CoAs:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or precursor ion/neutral loss scanning for untargeted profiling. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored.[3]
Visualizing Metabolic Pathways and Workflows
To better understand the relationships between acyl-CoAs, acylcarnitines, and metabolic diseases, the following diagrams illustrate key pathways and experimental workflows.
Caption: Fatty Acid β-Oxidation Pathway.
Caption: Acyl-CoA Profiling Workflow.
Caption: Diagnostic Approaches Comparison.
Conclusion
Acyl-CoA profiling represents a significant advancement in the field of metabolic disease diagnostics. By providing a direct measure of key metabolic intermediates, this technique offers the potential for a more accurate and earlier diagnosis compared to established methods like acylcarnitine profiling. While challenges remain in standardizing protocols and establishing broad clinical validation, the ongoing research into the role of acyl-CoAs in a range of metabolic disorders, from rare FAODs to prevalent conditions like obesity, diabetes, and NAFLD, underscores the immense diagnostic and therapeutic potential of this approach. For researchers and drug development professionals, acyl-CoA profiling provides a powerful tool to unravel disease pathophysiology and to assess the efficacy of novel therapeutic interventions targeting metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl‐CoA synthetase expression in human skeletal muscle is reduced in obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gclabs.co.kr [gclabs.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis of inborn errors of metabolism by acylcarnitine profiling in blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA synthetase expression in human skeletal muscle is reduced in obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dysregulation of muscle fatty acid metabolism in type 2 diabetes is independent of malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stealthy progression of type 2 diabetes mellitus due to impaired ketone production in an adult patient with multiple acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
